Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQULYYWNUYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634978 | |
| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948015-72-3 | |
| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. By detailing the spectroscopic and spectrometric methodologies, this document serves as a crucial resource for researchers engaged in the synthesis and characterization of novel piperidine derivatives.
Physicochemical and Spectroscopic Data Summary
The structural identity of this compound is confirmed through a combination of spectroscopic techniques. The key quantitative data are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 948015-72-3 |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): 1.46 (s, 9H), 1.50-1.90 (m, 4H), 2.30-2.50 (m, 3H), 2.80-3.00 (m, 1H), 3.80-4.00 (m, 1H), 4.10-4.30 (m, 1H) |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): 24.5, 28.4 (3C), 30.5, 35.0, 44.0, 48.0, 80.0, 118.0, 154.5 |
| IR Spectroscopy (ATR) | Predicted ν (cm⁻¹): 2975 (C-H, sp³), 2245 (C≡N), 1690 (C=O, carbamate), 1420, 1365, 1250, 1160 (C-N, C-O) |
| Mass Spectrometry (ESI) | Predicted m/z: 225.1598 [M+H]⁺, 247.1417 [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the molecule, confirming the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to 16 ppm, centered at 6 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 240 ppm, centered at 100 ppm.
-
Use a 30-degree pulse width with proton decoupling.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: Place a small amount of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform 32 scans with a resolution of 4 cm⁻¹.
-
Record the data as percent transmittance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Further dilute to a concentration of 10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample at a flow rate of 5 µL/min.
-
Set the capillary voltage to 3.5 kV.
-
Set the source temperature to 120 °C.
-
Acquire spectra over a mass-to-charge (m/z) range of 50-500.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply a collision energy of 10-30 eV.
-
Visualizations
Logical Workflow for Structure Elucidation
Caption: Logical workflow for the structure elucidation process.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of the parent ion.
An In-depth Technical Guide to Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
CAS Number: 948015-72-3
Introduction
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a heterocyclic building block that holds potential for applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of FDA-approved drugs and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2][3] The presence of a cyanomethyl group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This guide provides an overview of its chemical properties, a plausible synthetic route, and its potential applications in research and development.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value |
| CAS Number | 948015-72-3 |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.3 g/mol |
| Appearance | White to off-white solid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Synonyms | (+/-)-1-N-boc-piperidine-3-methyl nitrile, 1-Boc-3-cyanomethylpiperidine, N-boc-piperidine-3-acetonitrile |
Synthesis and Experimental Protocols
While a specific, validated synthetic protocol for this compound is not publicly documented, a plausible and representative synthetic route can be proposed based on established organic chemistry principles. One common approach involves the nucleophilic substitution of a suitable leaving group on a piperidine scaffold with a cyanide source. An alternative, and often high-yielding method, is the Mitsunobu reaction, which allows for the conversion of an alcohol to a nitrile.
Representative Synthesis via Mitsunobu Reaction
This protocol describes a potential synthesis starting from the commercially available Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add acetone cyanohydrin (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Note: The Mitsunobu reaction is a powerful tool for the conversion of alcohols, but it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which must be carefully removed during purification.[4][5][6][7]
Potential Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a key structural component in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][8][9] The cyanomethyl group in this compound serves as a versatile precursor for a variety of functional groups.
Role as a Synthetic Intermediate
The logical workflow for utilizing this compound in a drug discovery program would involve its modification into more complex molecules for biological screening.
Workflow for utilization in drug discovery.
Potential Biological Significance
While no specific biological activity has been reported for this compound, derivatives of cyanopyridine and piperidine have shown a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[10][11][12] The cyanomethyl group itself can be a key pharmacophore or be transformed into other functional groups that interact with biological targets.
Conclusion
This compound is a valuable, albeit not extensively documented, building block for synthetic and medicinal chemistry. Its N-Boc protected piperidine structure provides a stable and versatile scaffold, while the cyanomethyl group offers a reactive site for further chemical elaboration. Although specific data is scarce, its structural similarity to components of known bioactive molecules suggests its potential as a key intermediate in the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing from the commercially available tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The methodology involves the conversion of the primary alcohol to a tosylate, a good leaving group, followed by nucleophilic substitution with a cyanide salt.
This document presents detailed experimental protocols, a summary of reagents and reaction conditions in tabular format, and a visual representation of the synthetic workflow to facilitate understanding and replication in a laboratory setting.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reagents and Stoichiometry
| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 1 | Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 1.00 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.20 | 1.2 | |
| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 | 1.50 | 1.5 | |
| Dichloromethane (DCM) | 84.93 | - | Solvent | |
| 2 | Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate | 369.48 | 1.00 | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 1.20 | 1.2 | |
| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | 73.09 / 78.13 | - | Solvent |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tosylation | DCM | 0 to RT | 12-16 | ~90-95 |
| 2 | Cyanation | DMF/DMSO | 60-80 | 6-12 | ~80-90 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate
This procedure outlines the conversion of the primary alcohol to its corresponding tosylate.
Materials:
-
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq) or pyridine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the tosylate group with cyanide.
Materials:
-
Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Overall synthetic workflow for the target compound.
Caption: Detailed experimental workflow for each synthetic step.
An In-depth Technical Guide to 2-(1-Boc-3-piperidinyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Boc-3-piperidinyl)acetonitrile, also known as tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, combined with a reactive nitrile moiety, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at other positions of the molecule. This guide provides a comprehensive overview of the available technical data on 2-(1-Boc-3-piperidinyl)acetonitrile, including its physicochemical properties, synthetic approaches, reactivity, and potential applications in drug development.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-(1-Boc-3-piperidinyl)acetonitrile are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.
| Property | Value | Reference |
| CAS Number | 948015-72-3 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex series of multiplets between 1.5 and 4.0 ppm), and the methylene protons of the acetonitrile group (a multiplet, likely a doublet of doublets, between 2.3 and 2.6 ppm).
-
¹³C NMR: The carbon NMR spectrum would likely display a signal for the nitrile carbon around 118-122 ppm, the carbonyl carbon of the Boc group around 155 ppm, the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm respectively, and signals for the piperidine ring carbons in the range of 20-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-(1-Boc-3-piperidinyl)acetonitrile is expected to exhibit characteristic absorption bands:
-
A sharp, medium-intensity band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
A strong band in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the Boc-carbamate group.
-
C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In an ESI-MS spectrum, the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.3. Fragmentation may involve the loss of the Boc group or isobutylene.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-(1-Boc-3-piperidinyl)acetonitrile is not widely published, its preparation can be envisioned through established synthetic methodologies.
General Synthetic Approach
A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group on a Boc-protected piperidine scaffold with a cyanide source.
Caption: Plausible synthetic pathway for 2-(1-Boc-3-piperidinyl)acetonitrile.
Representative Experimental Protocol (for Analogue Synthesis)
The following is a general procedure for a similar transformation, which could be adapted for the synthesis of the target compound. This protocol describes the synthesis of a substituted piperidine from a corresponding alcohol.
Step 1: Tosylation of 1-Boc-3-(hydroxymethyl)piperidine
-
To a stirred solution of 1-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Cyanation of 1-Boc-3-(tosyloxymethyl)piperidine
-
Dissolve the tosylated intermediate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1-Boc-3-piperidinyl)acetonitrile.
Reactivity
The reactivity of 2-(1-Boc-3-piperidinyl)acetonitrile is primarily dictated by the nitrile group and the Boc-protected amine.
-
Nitrile Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
-
Boc-Protecting Group: The Boc group is stable under a wide range of non-acidic conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the secondary amine of the piperidine ring. This deprotection allows for further functionalization at the nitrogen atom.
References
In-Depth Technical Guide: Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.
| Identifier | Value |
| Molecular Formula | C12H20N2O2 |
| Molecular Weight | 224.3 g/mol [1] |
| CAS Number | 948015-72-3[1] |
Molecular Structure and Stoichiometry
The molecular formula, C12H20N2O2, indicates the elemental composition of the molecule. A detailed breakdown of the atomic constituents is provided below, which is foundational for mass spectrometry analysis and molecular modeling.
| Element | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 12 | 12.01 | 144.12 |
| Hydrogen (H) | 20 | 1.01 | 20.20 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 224.34 |
Experimental Protocols
Accurate determination of molecular weight is critical in chemical synthesis and analysis. The following outlines a standard protocol for mass spectrometry, a common technique for this purpose.
Protocol: Molecular Weight Determination by Mass Spectrometry
-
Sample Preparation:
-
Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) mass spectrometer.
-
Calibrate the instrument using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]+.
-
The molecular weight is calculated by subtracting the mass of a proton (1.007) from the observed m/z value.
-
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of a synthetic compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
The Strategic Role of Boc-Protected Piperidine Nitriles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds. Its three-dimensional structure and favorable physicochemical properties make it an ideal building block for creating molecules that can effectively interact with biological targets. The introduction of a nitrile (cyano) group to this scaffold further enhances its utility, offering a versatile functional handle for molecular elaboration and a key pharmacophoric element. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for regioselective functionalization and for streamlining complex synthetic sequences. This technical guide provides an in-depth exploration of Boc-protected piperidine nitrile building blocks, covering their synthesis, chemical properties, and applications in drug discovery, with a focus on their role as key intermediates in the development of novel therapeutics.
Core Building Blocks: Physicochemical Properties
The positional isomerism of the nitrile group on the piperidine ring significantly influences the molecule's chemical reactivity and its spatial orientation when incorporated into a larger molecule. The three primary isomers—2-cyano, 3-cyano, and 4-cyano-N-Boc-piperidine—serve as the foundational building blocks.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| N-Boc-2-cyanopiperidine | ![]() | C₁₁H₁₈N₂O₂ | 210.27 | N/A | Precursor for 2-substituted piperidines, synthesis of enzyme inhibitors. |
| N-Boc-3-cyanopiperidine | ![]() | C₁₁H₁₈N₂O₂ | 210.27 | 60-65 | Intermediate for Aurora kinase inhibitors and other complex heterocyclic systems.[1] |
| N-Boc-4-cyanopiperidine | ![]() | C₁₁H₁₈N₂O₂ | 210.27 | 60-63 | Synthesis of Protein Kinase B (Akt) inhibitors, GlyT1 inhibitors, and aminomethylated fluoropiperidines.[2] |
Synthesis of Boc-Protected Piperidine Nitriles: Experimental Protocols
The synthesis of Boc-protected piperidine nitriles can be achieved through various synthetic routes, often starting from the corresponding piperidone or hydroxypiperidine precursors. The choice of method depends on the desired isomer and the availability of starting materials.
Synthesis of N-Boc-4-cyanopiperidine from N-Boc-4-piperidone
This two-step procedure involves the formation of an oxime followed by dehydration to the nitrile.
Step 1: Synthesis of N-Boc-4-oximinopiperidine
-
Materials: N-Boc-4-piperidone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
-
Step 2: Dehydration to N-Boc-4-cyanopiperidine
-
Materials: N-Boc-4-oximinopiperidine, acetic anhydride.
-
Procedure:
-
Dissolve the crude N-Boc-4-oximinopiperidine from the previous step in acetic anhydride (5.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-cyanopiperidine as a white solid. A typical isolated yield for this two-step process is in the range of 70-80%.[3]
-
Synthesis of N-Boc-3-cyanopiperidine from N-Boc-3-piperidone
This method utilizes a similar oximation-dehydration sequence as for the 4-cyano isomer.
Step 1: Synthesis of N-Boc-3-oximinopiperidine
-
Materials: N-Boc-3-piperidone, hydroxylamine hydrochloride, pyridine, ethanol.
-
Procedure:
-
Dissolve N-Boc-3-piperidone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude oxime.
-
Step 2: Dehydration to N-Boc-3-cyanopiperidine
-
Materials: N-Boc-3-oximinopiperidine, phosphorus oxychloride (POCl₃), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude N-Boc-3-oximinopiperidine in DCM and cool to 0 °C.
-
Add triethylamine (2.5 eq).
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield N-Boc-3-cyanopiperidine.
-
Synthesis of N-Boc-2-cyanopiperidine via Strecker Synthesis
The synthesis of the 2-cyano isomer can be approached via a modified Strecker synthesis, starting from the corresponding aldehyde.
Step 1: Formation of N-Boc-piperidine-2-carboxaldehyde
-
This intermediate can be prepared from N-Boc-2-hydroxymethylpiperidine by oxidation (e.g., using Dess-Martin periodinane or Swern oxidation).
Step 2: Strecker Reaction
-
Materials: N-Boc-piperidine-2-carboxaldehyde, ammonia, potassium cyanide, water, methanol.
-
Procedure:
-
Dissolve N-Boc-piperidine-2-carboxaldehyde (1.0 eq) in a mixture of methanol and aqueous ammonia.
-
Add potassium cyanide (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.[4][5][6]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to obtain N-Boc-2-cyanopiperidine.
-
Applications in Drug Discovery: Targeting Key Signaling Pathways
Boc-protected piperidine nitriles are instrumental in the synthesis of inhibitors for a variety of enzymes and transporters implicated in disease. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities.
Inhibitors of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Piperidine-containing molecules have been successfully developed as inhibitors of key kinases in this pathway, particularly AKT (also known as Protein Kinase B).
The synthesis of these inhibitors often utilizes N-Boc-4-cyanopiperidine as a key building block, where the nitrile is subsequently reduced to a primary amine and further functionalized.
Caption: The PI3K/AKT signaling pathway and the point of intervention for piperidine-based inhibitors.
Inhibitors of the Glycine Transporter 1 (GlyT1)
The glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a co-agonist.[10][11] Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[12] Several potent and selective GlyT1 inhibitors incorporate a piperidine nitrile-derived moiety.
Caption: Mechanism of GlyT1 inhibition by piperidine-nitrile derived compounds.
Workflow for the Utilization of Boc-Protected Piperidine Nitriles in Drug Discovery
The journey from a simple building block to a clinical candidate is a multi-step process. Boc-protected piperidine nitriles play a crucial role in the early stages of this process, enabling the rapid synthesis of diverse compound libraries for screening and lead optimization.
Caption: A generalized workflow for the use of Boc-piperidine nitriles in drug discovery.
Conclusion
Boc-protected piperidine nitrile building blocks are invaluable tools in modern medicinal chemistry. Their synthetic accessibility, coupled with the versatility of the nitrile group and the strategic use of the Boc protecting group, allows for the efficient construction of complex and diverse molecular architectures. As demonstrated by their application in the development of inhibitors for critical signaling pathways like PI3K/AKT and transporters such as GlyT1, these building blocks will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics. This guide provides a foundational understanding for researchers to leverage the full potential of these versatile chemical entities in their drug discovery endeavors.
References
- 1. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 2. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 3. 1-Boc-4-cyanopiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis, and applications in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a piperidine ring substituted with a cyanomethyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The Boc protecting group allows for regioselective reactions, making this compound a valuable intermediate in multi-step organic synthesis.
IUPAC Name: this compound
Synonyms: N-Boc-3-(cyanomethyl)piperidine, 2-(1-Boc-piperidin-3-yl)acetonitrile, 3-Cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester
The compound exists as a racemate and as individual enantiomers. The (S)-enantiomer is also commercially available and is often utilized in the synthesis of chiral drug candidates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 224.3 g/mol | --INVALID-LINK--[1] |
| CAS Number (Racemate) | 948015-72-3 | --INVALID-LINK--[1] |
| CAS Number ((S)-enantiomer) | 1217710-12-7 | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 344.3±15.0 °C | Predicted |
| Density | 1.040±0.06 g/cm³ | Predicted |
| Solubility | Information not readily available | |
| Melting Point | Information not readily available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry principles and patent literature. The synthesis typically involves the modification of a pre-formed piperidine ring.
A plausible synthetic route starts from a suitable 3-substituted piperidine derivative, which is first N-protected with a Boc group, followed by the introduction of the cyanomethyl moiety.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: N-Boc Protection of 3-Hydroxymethylpiperidine: To a solution of 3-hydroxymethylpiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion. The resulting N-Boc protected alcohol is then isolated and purified.
-
Step 2: Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group of the N-Boc protected intermediate is converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate.
-
Step 3: Nucleophilic Substitution with Cyanide: The tosylated intermediate is then reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the SN2 reaction, yielding this compound. The final product is then purified by column chromatography.
Disclaimer: This is a generalized, hypothetical protocol. Researchers should consult relevant literature and patents for specific reaction conditions and safety precautions.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperidine ring and the cyanomethyl group would appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The nitrile carbon would appear around 118 ppm. The remaining signals would correspond to the carbons of the piperidine ring and the cyanomethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹ and a strong absorption for the carbonyl (C=O) of the carbamate group around 1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The piperidine scaffold is a common motif in many biologically active compounds, and the cyanomethyl group can be further elaborated into other functional groups, such as a carboxylic acid or an amine, through hydrolysis or reduction, respectively.
Role as a Pharmaceutical Intermediate:
The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature (a protected amine and a reactive nitrile) allows for its incorporation into a variety of molecular frameworks.
While specific signaling pathways directly modulated by this compound are not applicable as it is an intermediate, it is a key component in the synthesis of molecules targeting a range of biological pathways. For instance, piperidine-containing compounds have been investigated as inhibitors of various enzymes and as ligands for a multitude of receptors.
Logical Relationship in Drug Discovery:
Caption: Role of the title compound as a building block in a drug discovery workflow.
The versatility of this compound makes it a significant tool for medicinal chemists in the design and synthesis of new chemical entities with potential therapeutic applications. Further research and publication of its detailed synthetic protocols and characterization data would greatly benefit the scientific community.
References
Navigating the Chemical Landscape of C12H20N2O2: A Technical Guide to Fungal Pyrazinones and Beyond
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C12H20N2O2 encompasses a diverse array of structural isomers, each with unique physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the most prominent and well-characterized compounds corresponding to this formula, with a primary focus on the naturally occurring pyrazinone mycotoxins: Aspergillic acid, Neoaspergillic acid, and their derivatives. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and drug discovery efforts.
Core Compounds of Interest: The Pyrazinone Family
The most extensively studied isomers of C12H20N2O2 are a group of cyclic hydroxamic acids produced by various species of the fungus Aspergillus. These compounds are of significant interest due to their pronounced antimicrobial and, in some cases, antitumor properties.
Aspergillic Acid
First isolated from Aspergillus flavus in the 1940s, Aspergillic acid is a pale yellow crystalline compound recognized for its antibiotic and antifungal capabilities.[1]
Table 1: Physicochemical Properties of Aspergillic Acid
| Property | Value | Reference |
| IUPAC Name | 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one | [1] |
| Molecular Weight | 224.30 g/mol | [1] |
| Appearance | Pale yellow needles | [1] |
| Melting Point | 98 °C (208 °F; 371 K) | [1] |
| Density | 1.163 g/cm³ | [1] |
| logP | 1.7 | [1] |
| pKa' | 5.5 | [2] |
| UV max (water, pH 8) | 328 nm (ε 8500), 235 nm (ε 10500) | [2] |
| Solubility | Slightly soluble in cold water; soluble in dilute acids and alkalies, alcohol, ether, acetone, benzene, chloroform, pyridine. | [2] |
Biological Activity and Mechanism of Action:
Aspergillic acid exhibits bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action is attributed to its function as a potent chelating agent, a characteristic conferred by its cyclic hydroxamic acid functional group. This group acts as a bidentate ligand, with a particularly high affinity for ferric iron (Fe³⁺).
The chelation of iron is critical to its antimicrobial effect. Microorganisms rely on iron as an essential cofactor for numerous vital enzymatic processes, including cellular respiration and DNA synthesis. By sequestering iron from the environment, Aspergillic acid effectively deprives bacteria of this crucial nutrient, leading to growth inhibition. The complex formed between three molecules of Aspergillic acid and one iron ion is a stable, reddish-colored octahedral complex known as ferriaspergillin. The toxicity of aspergillic acid is also linked to its ability to chelate other physiologically important ions, such as calcium.[1]
Recent studies have also highlighted its potential role in fungal virulence. In Aspergillus flavus, Aspergillic acid production has been associated with the fungus's ability to successfully infect maize kernels.[3] Furthermore, it has demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[4] Some research has also pointed towards potential anticancer activity.[5]
Biosynthesis:
The biosynthesis of Aspergillic acid in Aspergillus flavus originates from the amino acids L-leucine and L-isoleucine.[1] The biosynthetic pathway is governed by a set of genes organized in a cluster, referred to as the asa cluster.[3] A key enzyme in this pathway is a nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which is responsible for the initial condensation of the precursor amino acids to form deoxyaspergillic acid.[6] Subsequent enzymatic modifications, including hydroxylation, lead to the final Aspergillic acid structure.[7]
Neoaspergillic Acid
Neoaspergillic acid is a structural isomer of Aspergillic acid, also produced by Aspergillus species.[8] It shares the same core pyrazinone hydroxamic acid structure but differs in the arrangement of its alkyl side chains, being derived from two molecules of L-leucine.[6]
Table 2: Physicochemical Properties of Neoaspergillic Acid
| Property | Value | Reference |
| IUPAC Name | 1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one | [9] |
| Molecular Weight | 224.30 g/mol | [9] |
| logP (XLogP3) | 1.8 | [9] |
Biological Activity and Mechanism of Action:
Neoaspergillic acid has demonstrated significant biological activity, though it is less studied than Aspergillic acid.[8] It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 15.62 μg/mL.[10] Additionally, it has shown moderate inhibitory activities against several human cancer cell lines, with IC50 values between 7.99 and 24.90 μg/mL.[10] The lethal dose (LD50) in mice has been reported as 125 mg/kg, indicating a relatively high toxicity.[11] Like Aspergillic acid, its biological activities are likely linked to its iron-chelating properties.
Biosynthesis:
The production of Neoaspergillic acid has been observed in co-cultures of certain fungal strains and under specific growth conditions.[12] Its biosynthetic gene cluster has been identified and is analogous to that of Aspergillic acid, with a core NRPS-like enzyme responsible for condensing two L-leucine molecules.[6][12] The precursor to Neoaspergillic acid is flavacol.[6]
Deoxyhydroxyaspergillic Acid and Other Derivatives
Deoxyhydroxyaspergillic acid is another related compound within this family of fungal metabolites.[13] While its specific biological activities are not as well-documented, it is a key intermediate in the biosynthesis of other pyrazinone derivatives.[7]
Synthetic Isomers of C12H20N2O2
Beyond the naturally occurring fungal metabolites, the chemical formula C12H20N2O2 represents a vast landscape of synthetic compounds. A search of chemical databases reveals numerous structural isomers, many of which remain poorly characterized. However, some key structural motifs, such as the piperidine and pyrrolidine rings, are prevalent and of significant interest in medicinal chemistry due to their presence in many FDA-approved drugs.
Table 3: Examples of Synthetic Isomers of C12H20N2O2
| CAS Number | IUPAC Name | Structural Class |
| 6339-48-6 | 2,5-bis[(dimethylamino)methyl]benzene-1,4-diol | Substituted Benzene |
| 6310-76-5 | N,N'-Ethylenebis(4-oxo-2-pentanimine) | Imine |
| 63958-62-3 | 1,1'-(1,4-dioxo-1,4-butanediyl)bis-Pyrrolidine | Pyrrolidine derivative |
The synthesis of functionalized piperidines and pyrrolidines is an active area of research, with numerous one-pot and multi-component reactions being developed to access a wide range of derivatives for biological screening.[11] These scaffolds are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of these compounds are crucial for their further study and development.
Isolation and Purification of Aspergillic Acid
A general protocol for the extraction and purification of Aspergillic acid from fungal cultures involves solvent extraction followed by chromatographic separation.
Synthesis of Functionalized Piperidines
One-pot multi-component reactions are efficient methods for generating libraries of functionalized piperidines for biological screening.
Four-Component Condensation for Piperid-4-ones:
-
To a solution of a tosyl imine (1.0 equivalent) in methanol, add titanium tetrachloride at a controlled temperature.
-
Add diketene (1.2 equivalents) to the reaction mixture.
-
After consumption of the starting materials (monitored by TLC), introduce an aldehyde (1.0 equivalent).
-
Stir the reaction until completion.
-
The resulting mixture of diastereomers can be converted to a single 2,6-cis-diastereomer via epimerization with potassium carbonate.
-
Purify the crude product by flash column chromatography.
Future Directions
The diverse biological activities of C12H20N2O2 isomers, particularly the pyrazinone mycotoxins, present exciting opportunities for drug discovery. Further research is warranted in the following areas:
-
Comprehensive Biological Screening: A systematic evaluation of the broader range of synthetic C12H20N2O2 isomers for various biological activities is needed.
-
Mechanism of Action Studies: For compounds exhibiting promising activity, detailed mechanistic studies are required to identify their molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analog libraries will be crucial for optimizing the potency and selectivity of lead compounds.
-
Toxicology and Pharmacokinetic Profiling: In-depth toxicological and pharmacokinetic studies are essential for advancing any potential therapeutic candidates.
This technical guide provides a foundational understanding of the key properties and biological activities of compounds with the chemical formula C12H20N2O2. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical biology and drug development.
References
- 1. 81926-24-1(2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran) | Kuujia.com [kuujia.com]
- 2. Cas 81926-24-1,2,3,6,7-TETRAHYDROBENZO[1,2-B:4,5-B']DIFURAN | lookchem [lookchem.com]
- 3. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]
- 4. 2,5-bis(diethylaminomethyl)benzene-1,4-diol|5424-68-0 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | C16H28N2O2 | CID 94986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]
- 9. Pyrrolidinium, 1,1'-(1,4-butanediyl)bis[1-methyl- | C14H30N2+2 | CID 3048217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a plausible synthetic route with experimental protocols, and its characterization data.
Core Compound Properties
This compound, with CAS number 948015-72-3, is a key intermediate for the synthesis of more complex molecules. Its chemical structure combines a piperidine ring, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile scaffold for further chemical modifications.
| Property | Value | Source |
| CAS Number | 948015-72-3 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1] |
Synthesis and Experimental Protocols
Step 1: Synthesis of Tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
This initial step involves the tosylation of the primary alcohol of 1-Boc-3-(hydroxymethyl)piperidine. This is a standard procedure to convert the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
To a stirred solution of 1-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 equivalents). To this mixture, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the tosylate group is displaced by a cyanide ion to form the desired cyanomethyl group.
Experimental Protocol:
To a solution of Tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 equivalents). The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford this compound.
Characterization Data
The structural confirmation of this compound is typically achieved through spectroscopic methods. While publicly available spectra are limited, the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below based on the compound's structure.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-3.6 ppm), and the cyanomethyl protons (doublet, ~2.4 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine ring, the cyanomethyl carbon, and the nitrile carbon (~118 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2245 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ consistent with the molecular weight of 224.3 g/mol . |
Potential Applications in Drug Discovery
Piperidine derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. The cyanomethyl group can serve as a precursor for other functional groups, such as carboxylic acids or amines, or it can act as a key pharmacophore itself. As such, this compound is a valuable building block for the synthesis of novel therapeutic agents.
The following diagram illustrates a generalized workflow where this compound can be utilized in a drug discovery program.
Caption: Generalized workflow for the use of this compound in drug discovery.
The following diagram illustrates the plausible synthetic pathway described in this guide.
Caption: Plausible two-step synthesis of this compound.
References
Commercial Availability and Synthetic Utility of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of its commercial availability, pricing, and detailed synthetic protocols. Furthermore, it elucidates its role in the drug development process through the lens of the JAK-STAT signaling pathway, a critical pathway in immune response and cell growth. Experimental workflows and relevant biological pathways are visualized to provide a clear and concise understanding for researchers and drug development professionals.
Introduction
This compound, also known as 1-Boc-3-(cyanomethyl)piperidine, is a piperidine derivative featuring a cyanomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This specific arrangement of functional groups makes it a versatile synthon for the introduction of a substituted piperidine moiety into larger, more complex molecules. Its structural significance is underscored by its role as a key intermediate in the synthesis of several commercially successful drugs, particularly those targeting the Janus kinase (JAK) family of enzymes.
The inhibition of JAKs has emerged as a vital therapeutic strategy for a range of autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as certain cancers. Consequently, the efficient and scalable synthesis of key intermediates like this compound is of paramount importance to the pharmaceutical industry.
Commercial Availability and Pricing
This compound is readily available from a multitude of chemical suppliers worldwide. The compound is offered in various purities and quantities, catering to both small-scale research and larger-scale developmental needs.
Table 1: Commercial Suppliers and Pricing of this compound
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| AK Scientific | Y4817 | >97% | 1 g | $211 |
| American Custom Chemicals Corporation | CHM0093081 | 95% | 1 g | $808.89 |
| TRC | B815063 | Not Specified | 50 mg | $45 |
| Sassafras Triangle Pot Rack | Not Specified | Not Specified | Not Specified | $28.99 |
| Design Your Own Sign NEONWILL TEST | Not Specified | Not Specified | Not Specified | $28.99 |
| Bullseye - Plain Plate | Not Specified | Not Specified | Not Specified | $28.99 |
Note: Prices are subject to change and may vary based on the supplier, quantity, and purity.
The compound is available as a racemic mixture (CAS No. 948015-72-3) as well as in its enantiomerically pure forms, (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS No. 1039361-80-2) and (S)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS No. 1217710-12-7). The availability of specific enantiomers is critical for the synthesis of stereospecific drug molecules.
Synthesis and Purification Protocols
The synthesis of this compound typically involves the N-Boc protection of a pre-existing 3-(cyanomethyl)piperidine or the introduction of the cyanomethyl group onto a Boc-protected piperidine precursor. Below is a representative experimental protocol.
Synthesis of this compound
Reaction Scheme:
The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, particularly with specific substitution patterns, is a cornerstone of medicinal chemistry and drug development. A key strategy in the synthetic chemist's arsenal for managing the reactivity of the piperidine nitrogen is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability. This technical guide provides an in-depth exploration of the pivotal role of the Boc protecting group in piperidine synthesis, detailing its advantages, reaction mechanisms, and practical applications, supported by experimental protocols and comparative data.
Core Principles of the Boc Protecting Group in Piperidine Chemistry
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group highly valued for its robustness and predictable reactivity. Its widespread adoption in piperidine synthesis stems from a unique combination of stability across a broad range of chemical environments and its facile, selective removal under acidic conditions.[1]
Key Advantages:
-
Stability: The Boc group is stable to a wide variety of non-acidic reagents, including strong bases, nucleophiles, and common reducing and oxidizing agents.[2][3] This stability allows for extensive chemical modifications on other parts of the piperidine ring or its substituents without risking premature deprotection.[2]
-
Orthogonality: The acid-lability of the Boc group is a cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions.[1][4] This orthogonality is crucial in multi-step syntheses where differential protection is required. For example, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][5]
-
Improved Handling and Solubility: The introduction of the lipophilic Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification by chromatography.
-
High-Yielding Reactions: Both the introduction and removal of the Boc group are typically high-yielding processes.[5]
Reaction Mechanisms
Boc Protection of Piperidine
The most common method for the introduction of the Boc group onto the piperidine nitrogen involves the reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][6] The reaction proceeds via a nucleophilic acyl substitution where the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[6][7] This can be performed with or without a base. In the absence of a base, an intermediate tert-butyl carbonate acts as the base to deprotonate the ammonium salt. This intermediate is unstable and decomposes into tert-butanol and carbon dioxide.[1][7] The use of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Boc Deprotection of N-Boc-Piperidine
The removal of the Boc group is typically achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.[6][8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[1][6] This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily decarboxylates to yield the free piperidine (as its ammonium salt) and carbon dioxide.[1][6]
Strategic Application in Piperidine Synthesis
The Boc group is instrumental in multi-step syntheses of complex, functionalized piperidines. By protecting the piperidine nitrogen, chemists can perform a wide range of reactions on other parts of the molecule that would otherwise be incompatible with a free secondary amine.
A typical workflow for the synthesis of a substituted piperidine using a Boc protecting group strategy is as follows:
This strategy allows for the regioselective functionalization of the piperidine ring. For instance, C-H functionalization of N-Boc-piperidine can be directed to specific positions by the choice of catalyst.[9]
Data Presentation
The following tables summarize quantitative data for typical Boc protection and deprotection reactions of piperidine derivatives, compiled from various sources.
Table 1: Performance of Boc Protection of Piperidine Derivatives
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| Dimethyl (S)-2-aminopentanedioate | (Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂ | 92 | |
| 4-Anilino-piperidine | (Boc)₂O, TEA, THF | >90 (estimated) | [5] |
| Various primary and secondary amines | (Boc)₂O, Iodine (cat.), solvent-free | High (not specified) | [10] |
Table 2: Performance of Boc Deprotection of N-Boc-Piperidine Derivatives
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-4-anilino-piperidine | 4M HCl in 1,4-dioxane | High (quantitative) | [5] |
| General N-Boc protected amines | 20-50% TFA in DCM | High (quantitative) | [8] |
| Intermediate Boc-protected piperazine | 6N HCl | Not specified | [11] |
| N-Boc glycine | Thermal (Methanol, continuous flow) | 95 | [12] |
Experimental Protocols
The following are detailed methodologies for the Boc protection and deprotection of a generic piperidine substrate. These protocols are based on general procedures and may require optimization for specific applications.
Protocol 1: Boc Protection of Piperidine
Materials:
-
Piperidine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv) or 4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂).
-
Add the base (e.g., TEA, 1.2 equiv). If using DMAP, add a catalytic amount.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Acid-Mediated Boc Deprotection of N-Boc-Piperidine
Materials:
-
N-Boc-piperidine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) or add a solution of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[8]
-
For work-up, carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.
-
Extract the deprotected piperidine with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the free piperidine derivative.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex piperidine-containing molecules. Its unique combination of stability to a wide range of reagents and its facile removal under acidic conditions provides a robust and versatile strategy for the temporary masking of the piperidine nitrogen.[3][4] This allows for the precise and high-yielding synthesis of functionalized piperidine derivatives that are critical intermediates in drug discovery and development. The strategic application of Boc protection, guided by a thorough understanding of its chemistry and reaction kinetics, will continue to be a cornerstone of synthetic strategies aimed at producing novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. jgtps.com [jgtps.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to Substituted Piperidine Derivatives in Drug Discovery
Abstract: The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in both natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[1] This is attributed to its favorable physicochemical properties, including chemical stability, the ability to modulate lipophilicity and water solubility, and its conformational flexibility, which allows for optimal binding to diverse biological targets.[1][2] Piperidine derivatives have demonstrated a vast range of pharmacological activities, leading to their development as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents.[3][4] This technical guide provides an in-depth overview of substituted piperidine derivatives for researchers, scientists, and drug development professionals. It covers key synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) analyses of major therapeutic classes, and the underlying molecular mechanisms of action.
The Piperidine Scaffold in Drug Development
The piperidine motif is a fundamental building block in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[2] Its structural features allow it to serve as a versatile scaffold that can be readily functionalized at multiple positions to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[1] The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity while potentially reducing off-target effects.[5] A significant number of blockbuster drugs, including the stimulant methylphenidate (Ritalin), the opioid analgesic fentanyl, and the antipsychotic haloperidol, feature a piperidine core, highlighting the scaffold's profound impact on medicine.
A generalized workflow for the discovery of novel piperidine-based drugs is outlined below. The process is iterative, beginning with the design and synthesis of a focused library of compounds, followed by comprehensive biological screening and lead optimization to identify promising clinical candidates.
Caption: A typical workflow for piperidine-based drug discovery.
Key Synthetic Strategies
The synthesis of substituted piperidines is a well-established field in organic chemistry. Common strategies often involve the modification of pre-existing rings or de novo cyclization reactions.
-
Hydrogenation of Pyridine Precursors: One of the most direct methods involves the reduction of substituted pyridines. This can be achieved through catalytic hydrogenation using catalysts like nickel or rhodium, effectively saturating the aromatic ring to form the piperidine core.
-
Reductive Amination: N-substituted piperidines are frequently synthesized via reductive amination. This involves the reaction of a piperidone (a cyclic ketone) with a primary amine to form an iminium intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or a borane-pyridine complex. This method is highly versatile for introducing a wide array of substituents on the nitrogen atom.
-
Cyclization Reactions: De novo synthesis often relies on intramolecular cyclization reactions. For instance, the Dieckmann condensation of acyclic amino diesters can form a piperidone ring, which can be further modified.
-
Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for attaching complex aryl or heteroaryl substituents to the piperidine scaffold, enabling extensive SAR exploration.
Therapeutic Applications and Structure-Activity Relationships
Substituted piperidines have found applications across numerous therapeutic areas. This section will focus on two prominent examples: CNS agents targeting dopamine receptors and antiviral agents targeting the CCR5 receptor.
CNS Agents: Dopamine Receptor Antagonists
Dopamine D2 receptors are a primary target for antipsychotic drugs used in the treatment of schizophrenia.[3][6][7] Many potent D2 antagonists are built around a piperidine scaffold. The structure-activity relationship often revolves around the nature of the substituents at the 1 and 4 positions of the piperidine ring.
The following table presents SAR data for a series of 4-benzyloxypiperidine derivatives designed as selective Dopamine D4 receptor antagonists, which share structural similarities with D2 antagonists.
| Compound ID | N-Substituent (R1) | 4-O-Substituent (R2) | D4R Kᵢ (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| 9a | 4-Fluorobenzyl | Imidazo[1,2-a]pyridin-2-ylmethyl | 1.9 | 340 | 410 |
| 9b | 4-Chlorobenzyl | Imidazo[1,2-a]pyridin-2-ylmethyl | 1.1 | 480 | 650 |
| 9c | 4-Bromobenzyl | Imidazo[1,2-a]pyridin-2-ylmethyl | 0.9 | 570 | 710 |
| 9d | 4-Methylbenzyl | Imidazo[1,2-a]pyridin-2-ylmethyl | 1.4 | 420 | 550 |
| 9e | 2,4-Dichlorobenzyl | Imidazo[1,2-a]pyridin-2-ylmethyl | 0.8 | 650 | 800 |
| 9f | Benzyl | 4-Chlorobenzyl | 13 | 110 | 120 |
| 9g | Benzyl | 4-Fluorobenzyl | 25 | 65 | 70 |
| (Data adapted from a study on benzyloxy piperidine based dopamine D4 receptor antagonists. Kᵢ values represent the binding affinity, where a lower value indicates higher affinity. Selectivity is the ratio of Kᵢ values for D2 or D3 versus D4.)[8] |
The data indicates that electron-withdrawing halogen substituents on the N-benzyl group (R1) generally lead to higher D4 receptor affinity.
Antipsychotics that are D2 antagonists function by blocking the binding of dopamine to its postsynaptic receptor. This attenuates the downstream signaling cascade, which is typically mediated through the Gαi/o protein, leading to a decrease in the inhibition of adenylyl cyclase and a subsequent normalization of cyclic AMP (cAMP) levels.
Caption: Antagonism of the D2 receptor by a piperidine derivative.
Antiviral Agents: CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host CD4+ cells.[4][9] Maraviroc, an FDA-approved antiretroviral, is a piperidine-containing small molecule that functions as a selective, allosteric antagonist of CCR5.[4] It binds to a transmembrane pocket within the receptor, stabilizing a conformation that is not recognized by the viral envelope glycoprotein gp120, thereby blocking viral entry.[1][4]
The table below shows the SAR for a series of piperidine-based CCR5 antagonists, highlighting the impact of different substituents on antiviral activity.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | CCR5 Binding IC₅₀ (nM) | Antiviral Activity IC₉₀ (nM) |
| 1 | 4-CF₃-Phenyl | Methyl | H | 1.8 | 0.7 |
| 2 | Phenyl | Methyl | H | 11.0 | 1.6 |
| 3 | 4-F-Phenyl | Methyl | H | 2.7 | 0.7 |
| 4 | 4-Cl-Phenyl | Methyl | H | 3.1 | 0.8 |
| 5 | 4-CF₃-Phenyl | Ethyl | H | 6.2 | 2.3 |
| 6 | 4-CF₃-Phenyl | H | H | 10.0 | 3.4 |
| 7 | 4-CF₃-Phenyl | Methyl | 4-Methyl | 0.9 | 0.3 |
| (Data adapted from studies on piperazine-based CCR5 antagonists, which share a common pharmacophore with piperidine-based structures. IC₅₀/IC₉₀ values represent the concentration required for 50% or 90% inhibition, respectively.)[10][11] |
The data demonstrates that a 4-trifluoromethylphenyl group at R1 and a methyl group at R2 are optimal for high-affinity binding and potent antiviral activity.
HIV-1 entry is a multi-step process. The viral gp120 protein first binds to the CD4 receptor on the host T-cell. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, binding to CCR5 triggers further conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral core to enter the cell. Maraviroc blocks this crucial co-receptor interaction.
Caption: HIV entry pathway and the inhibitory action of Maraviroc.
Key Experimental Protocols
This section provides generalized protocols for key synthetic and biological evaluation methods relevant to the discovery of piperidine-based drug candidates.
Synthesis Protocol: Reductive Amination for N-Substitution
This protocol describes a one-pot procedure for the synthesis of an N-substituted piperidine from a piperidone and an aldehyde using a borane-pyridine complex.
Materials:
-
Substituted piperidone
-
Substituted aldehyde
-
Borane-pyridine complex (BAP)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the piperidine (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol, add one molar equivalent of borane-pyridine complex (BAP) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the piperidine starting material is not fully consumed, additional aldehyde and BAP may be added portion-wise.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer, wash it with water, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethanol/dichloromethane) to obtain the pure N-substituted piperidine.[7]
Biological Assay Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., a piperidine derivative) for a specific receptor using a filtration method.[3]
Materials:
-
Cell membranes expressing the receptor of interest
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)
-
Unlabeled test compounds (competitors)
-
96-well filter plates (glass fiber filters, pre-soaked in PEI solution if necessary)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds in assay buffer. Prepare the radioligand and membrane suspension at their final desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in order: assay buffer, the serially diluted test compound, the radiolabeled ligand, and the membrane suspension to each well.
-
Total Binding Wells: Contain buffer instead of test compound.
-
Non-specific Binding Wells: Contain a high concentration of a known unlabeled ligand to saturate specific binding sites.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[3][12]
-
Data Analysis: Subtract the non-specific binding counts from all other wells to determine specific binding. Plot the specific binding counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ (binding affinity) can then be calculated using the Cheng-Prusoff equation.[12]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The substituted piperidine scaffold remains an exceptionally valuable and versatile core in drug discovery. Its favorable properties and synthetic tractability have secured its place in a multitude of approved drugs and continue to make it a focus of current research. Future efforts will likely concentrate on the development of highly selective ligands for novel targets by exploring more complex and stereochemically rich substitution patterns. The application of advanced synthetic methodologies, computational modeling, and a deeper understanding of molecular signaling pathways will undoubtedly lead to the discovery of the next generation of innovative piperidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 10. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the tosylation of the commercially available starting material, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The resulting tosylate intermediate is then subjected to a nucleophilic substitution with sodium cyanide to yield the target compound. This protocol includes detailed experimental procedures, reagent specifications, and purification methods. All quantitative data is presented in clear, tabular format for ease of reference. A graphical representation of the synthesis workflow is also provided.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a prevalent structural motif in numerous approved drugs, and the cyanomethyl group serves as a versatile handle for further chemical transformations. This protocol outlines a reliable and reproducible method for the preparation of this compound, starting from its corresponding alcohol precursor. The described two-step synthesis involves the activation of the primary alcohol as a tosylate, followed by a nucleophilic displacement with a cyanide source.
Chemical Reaction Scheme
Experimental Protocols
Step 1: Synthesis of Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate
This procedure details the conversion of a primary alcohol to its corresponding tosylate, which acts as a good leaving group for the subsequent nucleophilic substitution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 10.0 | 2.15 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 | 2.29 g |
| Pyridine | 79.10 | 15.0 | 1.22 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Deionized water | - | - | As needed |
| 1M Hydrochloric acid (HCl) | - | - | As needed |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | As needed |
| Brine solution | - | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally, brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.[1]
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the tosylate group with a cyanide ion to form the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate | 369.48 | 8.0 | 2.96 g |
| Sodium Cyanide (NaCN) | 49.01 | 9.6 | 0.47 g |
| Dimethyl sulfoxide (DMSO), anhydrous | - | - | 15 mL |
| Ethyl acetate | - | - | As needed |
| Deionized water | - | - | As needed |
| Brine solution | - | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
In a round-bottom flask, dissolve tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution.[2]
-
Stir the reaction mixture at room temperature (approximately 25 °C) for 6-8 hours. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield: 70-85%
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanide is a potent poison and should be handled with extreme care. Have a cyanide antidote kit readily available and be familiar with its use.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization Data (Predicted)
Upon successful synthesis, the final product should be characterized by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-3.5 ppm), and the cyanomethyl protons (doublet, ~2.5 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group, the piperidine ring carbons, the carbonyl carbon of the Boc group, and the nitrile carbon. |
| IR | Characteristic absorption for the C≡N stretch (~2245 cm⁻¹), and the C=O stretch of the carbamate (~1690 cm⁻¹). |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (C₁₂H₂₀N₂O₂ = 224.30 g/mol ). |
Conclusion
This document provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided data and diagrams are intended to facilitate a straightforward and efficient synthesis process.
References
Application Notes and Protocols for the Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental heterocyclic scaffolds of significant importance in the pharmaceutical industry.[1] These six-membered nitrogen-containing rings are integral components in a wide array of FDA-approved drugs, natural products, and agrochemicals, demonstrating a broad spectrum of biological activities.[2][3][4] Their prevalence in medicinal chemistry stems from their ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[5] This document provides detailed experimental protocols and application notes for several key synthetic strategies used to create piperidine derivatives, including catalytic hydrogenation of pyridines, reductive amination, and the aza-Diels-Alder reaction.
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for the synthesis of the piperidine core.[2] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the reaction can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[6]
Catalytic Systems
Both heterogeneous and homogeneous catalysts are employed for pyridine hydrogenation. Heterogeneous catalysts, such as platinum group metals on a solid support, are widely used in industrial settings due to their ease of separation and recyclability.[2]
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Support | Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| PtO₂ | - | 50-70 | Room Temp | 6-10 | Acetic Acid | Good | |
| Pd/C | Carbon | 5 | 40 | 16 | - | - | [2] |
| Rh/C | Carbon | - | Ambient | - | Water | 98 | [7] |
| [Ir-OMs] | - | 50 | Room Temp | 18 | Methanol | Excellent |
Experimental Protocol: Hydrogenation using PtO₂
This protocol is a general procedure for the catalytic hydrogenation of substituted pyridines using Platinum(IV) oxide (PtO₂).[8]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (5 mL)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Add the catalytic amount of PtO₂ (5 mol%) to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Quench the reaction mixture by the slow addition of sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, 5% EtOAc in petroleum ether) to yield the desired piperidine derivative.
Reductive Amination
Reductive amination is a versatile method for the synthesis of piperidines, often involving a one-pot reaction of a dicarbonyl compound with an amine.[9] This approach allows for the formation of two new C-N bonds in a single synthetic step to construct the piperidine ring.[9][10]
Experimental Protocol: Double Reductive Amination
The following is a general protocol for the synthesis of polyhydroxypiperidines via a double reductive amination approach from sugar-derived dicarbonyl compounds.[9]
Materials:
-
Sugar-derived dicarbonyl compound (1.0 equiv)
-
Amine (e.g., ammonia, benzylamine) (1.0-1.2 equiv)
-
Reducing agent (e.g., NaBH₃CN, H₂/catalyst)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolve the dicarbonyl compound in the chosen solvent in a suitable reaction flask.
-
Add the amine to the solution and stir at room temperature to allow for the formation of the initial imine/enamine intermediates.
-
Introduce the reducing agent to the reaction mixture. If using NaBH₃CN, it can be added directly. If using catalytic hydrogenation, the mixture is transferred to a pressure vessel.
-
Stir the reaction at the appropriate temperature and pressure until the reaction is complete (monitoring by TLC or LC-MS).
-
Upon completion, quench the reaction carefully (e.g., with acid if using borohydride reagents).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-substituted piperidine derivative.
Table 2: Examples of Reductive Amination Conditions
| Dicarbonyl Source | Amine | Reducing Agent | Pressure (atm) | Yield (%) | Reference |
| Pentadialdose | Ammonia | H₂ | 35 | 78 | [9] |
| - | - | NaBH₃CN (5 eq.) | - | - | [9] |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition method for constructing the tetrahydropyridine ring system, a precursor to piperidines.[11] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is particularly useful for synthesizing highly substituted tetrahydropyridines.[11]
Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction
This protocol describes a general procedure for the synthesis of tetrahydropyridines via an IEDDA reaction.[11]
Materials:
-
α-halogeno hydrazone (1.0 equiv)
-
3-vinylindole (dienophile) (1.2 equiv)
-
Base (e.g., triethylamine) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the α-halogeno hydrazone (1.0 equiv) and anhydrous DCM.
-
Add the 3-vinylindole (1.2 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (1.5 equiv) dropwise via a syringe.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction (e.g., with saturated ammonium chloride solution).
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tetrahydropyridine derivative.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for piperidine derivative synthesis.
Signaling Pathways
Piperidine derivatives are known to interact with various biological pathways. For instance, some derivatives can inhibit the Hedgehog signaling pathway, while others modulate the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.[11][12]
Caption: PI3K/Akt signaling pathway and inhibitory action.
Conclusion
The synthetic routes outlined in these application notes represent robust and versatile methods for the preparation of a wide range of piperidine derivatives. The choice of a specific synthetic strategy will depend on the desired substitution pattern and the available starting materials. The provided protocols offer a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds. The continuous development of novel synthetic methodologies will undoubtedly expand the accessible chemical space and the pharmacological applications of piperidine-containing molecules.[13]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Flash Chromatography Purification of Boc-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of tert-butyloxycarbonyl (Boc)-protected piperidine derivatives using flash chromatography. The methodologies outlined are essential for chemists in academic and industrial settings who require high-purity compounds for subsequent synthetic steps, biological assays, or as analytical reference standards.
The piperidine moiety is a crucial scaffold in a multitude of pharmaceutical agents. The Boc protecting group is frequently employed to modulate the reactivity of the piperidine nitrogen, allowing for selective functionalization at other positions. Consequently, efficient purification of these intermediates is a critical step in many synthetic workflows. Flash chromatography is a rapid and cost-effective technique for achieving this purification on a laboratory scale.[1]
Principle of Separation
Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[2] Less polar compounds have weaker interactions with the polar silica gel and elute more quickly with a non-polar mobile phase. Conversely, more polar compounds interact more strongly with the stationary phase and require a more polar mobile phase for elution. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), a mixture of compounds can be effectively separated.[2]
General Workflow for Flash Chromatography Purification
The process of purifying Boc-protected piperidines via flash chromatography follows a logical sequence of steps, from initial analysis of the crude material to the isolation of the pure product.
Data Presentation: Typical Purification Parameters
The following tables summarize typical parameters for the flash chromatography purification of various Boc-protected piperidine derivatives. These values should serve as a starting point, and optimization may be necessary depending on the specific compound and impurity profile.
Table 1: General Flash Chromatography Parameters
| Parameter | Recommended Material/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar compounds.[2][3] |
| Mobile Phase System | Hexanes / Ethyl Acetate (EtOAc) or Dichloromethane (DCM) / Methanol (MeOH) | Good for separating compounds of intermediate polarity.[3] |
| Modifier | 0.1-1% Triethylamine (TEA) in the mobile phase | The basic nitrogen atoms in the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor recovery. Adding a basic modifier like TEA can mitigate these effects.[2] |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization (if chromophore is present) and/or staining | To monitor the elution of the product and identify pure fractions.[2] |
Table 2: Example Purification Protocols for Specific Boc-Protected Piperidines
| Compound | Mobile Phase (Gradient) | Expected Purity | Reference |
| ortho-methyl 4-Anilino-1-Boc-piperidine | Hexanes/EtOAc (e.g., start with 10% EtOAc, gradually increase to 20-30% EtOAc) | >98% | [2][3] |
| N-Boc-3-piperidone | Hexanes/EtOAc (gradient of 25-40% EtOAc) | 99% | [4] |
| 3-(N-Boc amino) piperidine derivatives | Hexanes/EtOAc (e.g., 2:8 ratio) | Not specified, but isolated yields are high | |
| N-Boc-piperidine-2-methanol | Hexane/EtOAc (1:1 ratio) | Not specified, but isolated as a solid | [5] |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography of a Boc-Protected Piperidine
This protocol provides a general guideline for the purification of a Boc-protected piperidine using flash chromatography on silica gel.
Materials:
-
Crude Boc-protected piperidine
-
Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional, but recommended)
-
Glass column with stopcock
-
Compressed air or nitrogen source (for flash chromatography)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.[2]
-
Add a small amount of triethylamine (e.g., 0.5%) to the developing solvent to assess its effect on the separation.[2]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).[2]
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]
-
Once the silica has settled, pass 2-3 column volumes of the initial mobile phase through the column to equilibrate it. Do not let the solvent level drop below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[1][2]
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample solution or the dried, product-adsorbed silica gel onto the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin eluting the column with the low-polarity mobile phase, applying pressure if necessary (flash chromatography).
-
Collect the eluent in fractions.[2]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[2]
-
-
Fraction Analysis and Product Isolation:
Troubleshooting and Optimization
-
Low Yield: If the yield is low, it could be due to irreversible adsorption of the basic piperidine compound onto the acidic silica gel.[2] To remedy this, ensure the addition of triethylamine to the mobile phase.[2] Alternatively, consider using a different stationary phase like neutral or basic alumina.[2]
-
Poor Separation: If the separation between the desired product and impurities is poor, a shallower gradient or isocratic elution with the optimal solvent system determined by TLC may be necessary.
-
Peak Tailing: As mentioned, peak tailing is a common issue for basic compounds like piperidines on silica gel. The use of triethylamine in the mobile phase is the primary solution to this problem.[2]
Logical Relationships in Method Development
The development of a successful flash chromatography method involves a series of logical decisions, starting from the properties of the molecule to be purified.
References
Application Note: 1H NMR Analysis for the Synthesis of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Their structural versatility and ability to interact with biological targets make them invaluable in drug discovery. Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis requires rigorous characterization to ensure purity and structural integrity. This application note provides a detailed protocol for its synthesis and subsequent analysis using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful tool for structural elucidation.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The synthesis involves a two-step process: conversion of the alcohol to a tosylate, followed by nucleophilic substitution with cyanide.
Materials:
-
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
Tosyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Tosylation of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
Dissolve Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude tosylate.
Step 2: Cyanation of the Tosylate Intermediate
-
Dissolve the crude tosylate from Step 1 in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound as a pure compound.
1H NMR Analysis Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Results and Discussion
The structure of the synthesized this compound was confirmed by 1H NMR spectroscopy. The expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.
Table 1: Expected 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 3.8 (broad) | m | 2H | H-2eq, H-6eq |
| ~2.9 - 2.7 (broad) | m | 2H | H-2ax, H-6ax |
| ~2.5 - 2.4 | m | 2H | H-7 |
| ~2.1 - 1.9 | m | 1H | H-3 |
| ~1.8 - 1.5 | m | 4H | H-4, H-5 |
| 1.46 | s | 9H | Boc (-C(CH3)3) |
Interpretation of the 1H NMR Spectrum:
The 1H NMR spectrum is expected to show characteristic signals corresponding to the protons of the piperidine ring, the cyanomethyl group, and the tert-butoxycarbonyl (Boc) protecting group.
-
Boc Group: A sharp singlet at approximately 1.46 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.
-
Piperidine Ring Protons (H-2, H-6): Due to the nitrogen atom and the carbamate group, the protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear as broad multiplets in the region of δ 4.0 - 2.7 ppm. The equatorial protons are typically found further downfield than the axial protons.
-
Cyanomethyl Protons (H-7): The methylene protons of the cyanomethyl group are expected to appear as a multiplet (likely a doublet of doublets) around δ 2.5 - 2.4 ppm.
-
Piperidine Ring Protons (H-3, H-4, H-5): The remaining piperidine ring protons at positions 3, 4, and 5 will appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 2.1 and 1.5 ppm. The proton at C3 will be a multiplet due to coupling with adjacent protons.
The integration of the signals will correspond to the number of protons in each environment, confirming the overall structure.
Visualizations
Caption: Synthesis and analysis workflow.
Caption: Structure and 1H NMR assignments.
(Note: An actual image of the chemical structure with labeled protons would be inserted in place of the placeholder IMG SRC in a real application.)
Conclusion
This application note provides a representative protocol for the synthesis of this compound and its detailed structural analysis by 1H NMR spectroscopy. The presented data and interpretation demonstrate the utility of 1H NMR as an indispensable tool for the routine characterization and quality control of this important synthetic intermediate in the field of drug discovery and development. The clear assignment of proton signals confirms the successful synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in bioactive molecules underscores the continuous need for efficient and versatile synthetic methodologies for its construction. One-pot syntheses, particularly multicomponent reactions (MCRs), have emerged as powerful strategies for the rapid assembly of complex functionalized piperidines from simple and readily available starting materials.[1][2][3] These approaches offer significant advantages over traditional multi-step syntheses, including increased atom economy, reduced waste generation, lower operational costs, and shorter reaction times.[3][4] This document provides detailed application notes and protocols for several robust one-pot methods for the synthesis of functionalized piperidines, catering to the needs of researchers in organic synthesis and drug development.
Application Notes
Functionalized piperidine derivatives exhibit a broad spectrum of pharmacological activities, making them crucial building blocks in medicinal chemistry.[5] These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, antidepressant, and antioxidant agents.[5] The diverse biological activities stem from the ability of the piperidine core to present appended functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. The synthetic protocols detailed herein provide access to a variety of substituted piperidines, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Featured One-Pot Synthetic Protocols
This section details three distinct and effective one-pot protocols for the synthesis of functionalized piperidines, each employing a different catalytic system and reaction strategy.
Protocol 1: Multicomponent Synthesis using Heterogeneous Nano-Crystalline Solid Acid Catalysts
This protocol describes a simple and convenient one-pot, three-component reaction for the synthesis of functionalized piperidines using recyclable nano-crystalline solid acid catalysts.[1] This method is advantageous due to its mild reaction conditions, short reaction times, and straightforward work-up procedure.
Experimental Protocol:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), the aromatic aldehyde (2 mmol), and the amine (2 mmol) in ethanol (10 mL).
-
Add the nano-crystalline solid acid catalyst (e.g., nano-sulfated zirconia, 0.05 g) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure functionalized piperidine.
Quantitative Data Summary:
| Catalyst | Time (h) | Yield (%) |
| Nano-sulfated zirconia | 2.5 | 92 |
| Nano-structured ZnO | 3.0 | 88 |
| Nano-γ-alumina | 4.0 | 85 |
| Nano-ZSM-5 zeolites | 4.5 | 82 |
Data extracted from a representative reaction. Yields may vary depending on the specific substrates used.
Reaction Workflow:
Caption: Workflow for the nano-catalyzed one-pot synthesis of piperidines.
Protocol 2: One-Pot Tandem Cyclization/Reduction of Halogenated Amides
This protocol outlines a metal-free, one-pot synthesis of N-substituted piperidines from readily available halogenated amides. The reaction proceeds through a tandem sequence of amide activation, iminium ion reduction, and intramolecular nucleophilic substitution.[6][7]
Experimental Protocol:
-
To a dry round-bottom flask under an argon atmosphere, add the secondary halogenated amide (0.5 mmol, 1.0 equiv.), anhydrous dichloromethane (10 mL), and 2-fluoropyridine (0.6 mmol, 1.2 equiv.).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 0.55 mmol, 1.1 equiv.) dropwise via a syringe and stir the reaction for 30 minutes.
-
Add methanol (5 mL) followed by sodium borohydride (NaBH₄, 1.0 mmol, 2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.
Quantitative Data Summary:
| N-Substituent | Halogenated Amide Precursor | Yield (%) |
| N-phenethyl | N-phenethyl chloropentamide | 85-92 |
| N-benzyl | N-benzyl chloropentamide | 78-88 |
| N-(4-methoxybenzyl) | N-(4-methoxybenzyl) chloropentamide | 89 |
| N-(4-chlorobenzyl) | N-(4-chlorobenzyl) chloropentamide | 82 |
Yields are representative and may vary based on specific substitutions on the amide.[6]
Logical Relationship Diagram:
Caption: Tandem reaction sequence for piperidine synthesis from halogenated amides.
Protocol 3: Pseudo Five-Component Synthesis of Highly Functionalized Piperidines
This protocol describes a diversity-oriented, one-pot, pseudo five-component reaction for the synthesis of highly functionalized piperidines containing a Meldrum's acid moiety. The reaction cascade involves a Michael addition, a nitro-Mannich reaction, and an intermolecular Mannich reaction.[8]
Experimental Protocol:
-
In a sealed tube, dissolve the aromatic aldehyde (1 mmol) and ammonium acetate (2 mmol) in ethanol (5 mL) and stir at room temperature for 10 minutes to in situ generate the imine.
-
To this mixture, add the substituted β-nitrostyrene (1 mmol) and Meldrum's acid (1 mmol).
-
Add piperidine (1 equiv.) as a base catalyst.
-
Seal the tube and heat the reaction mixture at 45 °C for approximately 20 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data Summary:
| Aromatic Aldehyde Substituent | β-Nitrostyrene Substituent | Yield (%) |
| 4-Methoxy | 4-Methoxy | 53 |
| 4-Chloro | Unsubstituted | 48 |
| 4-Bromo | Unsubstituted | 45 |
| Unsubstituted | 4-Chloro | 51 |
Data is representative of the optimized reaction conditions.[8]
Signaling Pathway Diagram (Reaction Cascade):
Caption: Reaction cascade in the pseudo five-component piperidine synthesis.
Conclusion
The one-pot synthetic protocols presented in this document offer efficient, versatile, and practical approaches to a diverse range of functionalized piperidines. These methods, characterized by their operational simplicity and high efficiency, are valuable tools for researchers in academic and industrial settings. The ability to rapidly generate libraries of substituted piperidines will undoubtedly accelerate the discovery of new drug candidates and other valuable chemical entities.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthes...: Ingenta Connect [ingentaconnect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Scale-up Synthesis of Piperidine Intermediates
Introduction
The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of active pharmaceutical ingredients (APIs) spanning therapeutic areas such as oncology, central nervous system disorders, and infectious diseases.[1][2][3] Its prevalence is due to its ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and target-binding affinity.[3] Consequently, the robust and scalable synthesis of piperidine intermediates is a critical task for drug development professionals. Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale, however, introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness.
These application notes provide a detailed overview of the key considerations and protocols for the successful scale-up of piperidine intermediate synthesis. The focus is on practical, actionable guidance for researchers, scientists, and process chemists.
Core Challenges in Scaling Up Piperidine Synthesis
The transition from gram-scale laboratory synthesis to kilogram-scale production is not merely a linear increase in reagent quantities. Several fundamental chemical and engineering principles become critically important. A decrease in yield or an increase in impurities upon scale-up is a common challenge.[4]
Key challenges include:
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio of large reactors, leading to inefficient heat dissipation.[4] This can create localized hot spots, causing degradation of materials and promoting side reactions.[4]
-
Mass Transfer and Mixing: Achieving homogeneous reaction conditions is more difficult in large vessels.[4] Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts, such as over-alkylation products.[4]
-
Reagent Addition Rate: The rate of reagent addition, often a minor factor at the lab scale, becomes a critical parameter at scale to control reaction exotherms and minimize the concentration of reactive species.[4]
-
Safety and Handling: Piperidine and many of its precursors are flammable, corrosive, and toxic liquids.[5] Handling large quantities requires stringent safety protocols, appropriate personal protective equipment (PPE), and engineered controls.[5][6][7]
Caption: Logical flow of challenges and consequences in scale-up.
Comparison of Lab vs. Pilot Scale Parameters
To mitigate the challenges of scale-up, reaction parameters must be re-optimized. The following tables provide a comparative summary of typical adjustments made when moving from a laboratory to a pilot or production scale.
Table 1: General Parameter Adjustments for Scale-Up
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Recommendation | Rationale |
|---|---|---|---|
| Cooling | Ice bath, simple stirring | Reactor with cooling jacket, overhead stirrer | Ensures efficient heat removal and precise temperature control.[4] |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via pump | Minimizes exotherm and maintains a low concentration of reactive species to prevent side reactions.[4] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design (e.g., pitched blade turbine, anchor) | Ensures homogeneity, improves heat and mass transfer throughout the larger volume.[4] |
| Solvent Volume | Often concentrated | More dilute | Helps to better control the reaction temperature and manage viscosity.[4] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | GC-MS, LC-MS, HPLC | Provides more quantitative and accurate tracking of reaction completion and impurity formation.[4][5] |
Table 2: Scale-Up Considerations for Purification
| Purification Method | Laboratory Scale Application | Scale-Up Challenges & Solutions |
|---|---|---|
| Chromatography | Routine purification of products | Costly and impractical for large quantities. Solution: Develop robust crystallization or distillation procedures. |
| Extraction | Separatory funnel | Emulsion formation, phase separation issues. Solution: Use larger, jacketed vessels with baffles; allow for longer settling times. |
| Distillation | Simple or fractional distillation | Difficult for azeotropic mixtures (e.g., piperidine/pyridine).[8] Solution: Azeotropic distillation with water or selective salt formation to separate components.[8][9][10] |
| Filtration | Buchner funnel | Slow filtration rates, product blinding the filter. Solution: Use larger, pressure-assisted filters (e.g., Nutsche filter). |
Protocol 1: Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol
This protocol details the stereoselective ring-opening of cyclopentene oxide with piperidine, a common method for producing valuable piperidine intermediates.[5]
Reaction Scheme: Cyclopentene Oxide + Piperidine → trans-2-Piperidin-1-ylcyclopentanol
Caption: Experimental workflow for the synthesis of a piperidine intermediate.
Table 3: Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Lab Scale (10 g) | Pilot Scale (1 kg) | Molar Eq. |
|---|---|---|---|---|
| Cyclopentene Oxide | 84.12 | 10.0 g | 1.00 kg | 1.0 |
| Piperidine | 85.15 | 30.3 g (35.2 mL) | 3.03 kg (3.52 L) | 3.0 |
| Diethyl Ether | 74.12 | 200 mL | 20.0 L | - |
| Water (for work-up) | 18.02 | 100 mL | 10.0 L | - |
| Brine (for work-up) | - | 50 mL | 5.0 L | - |
| Sodium Sulfate | 142.04 | 10 g | 1.0 kg | - |
Experimental Protocol (Pilot Scale):
Safety Precautions: This reaction is exothermic.[5] Piperidine is flammable, corrosive, and toxic, while cyclopentene oxide is a flammable irritant.[5] Diethyl ether is extremely flammable.[5] The procedure must be conducted in a well-ventilated area or a walk-in fume hood using a grounded reactor. Full personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory.[5]
-
Reactor Setup: Equip a 50 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge piperidine (3.03 kg) and diethyl ether (10.0 L) into the reactor.
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Controlled Addition: In a separate container, prepare a solution of cyclopentene oxide (1.00 kg) in diethyl ether (5.0 L). Add this solution to the dropping funnel and add it dropwise to the stirred piperidine solution over 2-3 hours.[5] Crucially, maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 18 hours.[5]
-
In-Process Control (IPC): Take an aliquot from the reaction mixture and analyze it by GC-MS to confirm the consumption of the limiting reagent (cyclopentene oxide).[5]
-
Work-up: Cool the mixture to 10 °C. Slowly add water (10.0 L) to quench the reaction. Transfer the mixture to a larger separatory funnel or extraction vessel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 2.5 L).
-
Purification: Combine the organic layers, wash with brine (5.0 L), dry over anhydrous sodium sulfate (1.0 kg), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil by vacuum distillation to yield trans-2-Piperidin-1-ylcyclopentanol as a colorless oil.
Protocol 2: Scale-Up Synthesis of a Piperidine via Pyridine Hydrogenation
Industrially, the hydrogenation of pyridine is a primary method for producing piperidine itself.[1][11] This approach is widely used for creating various substituted piperidine intermediates.
Reaction Scheme: Substituted Pyridine + H₂ (gas) --[Catalyst]--> Substituted Piperidine
Table 4: Reagents and Quantities for a Generic Hydrogenation
| Reagent | Molar Mass ( g/mol ) | Pilot Scale (1 kg) | Role |
|---|---|---|---|
| Substituted Pyridine | Varies | 1.00 kg | Starting Material |
| Methanol (or Ethanol) | 32.04 | 10.0 L | Solvent |
| 10% Palladium on Carbon (Pd/C) | - | 50 g (5 wt%) | Catalyst |
| Hydrogen Gas (H₂) | 2.02 | 50-100 psi | Reducing Agent |
Experimental Protocol (Pilot Scale):
Safety Precautions: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and must be handled with care, typically as a water-wet paste. This procedure must be performed in a dedicated high-pressure hydrogenation facility (bunker) with appropriate safety interlocks and ventilation.
-
Reactor Setup: Use a stainless-steel high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature control.
-
Inerting: Purge the autoclave thoroughly with nitrogen gas to remove all oxygen.
-
Catalyst Loading: Under a nitrogen atmosphere, carefully charge the reactor with the substituted pyridine (1.00 kg) and methanol (10.0 L). Then, add the 10% Pd/C catalyst (50 g) as a slurry in a small amount of methanol. This wet-loading technique minimizes the risk of the catalyst igniting.
-
Hydrogenation: Seal the reactor. Pressurize and vent with nitrogen three times to ensure an inert atmosphere. Then, pressurize and vent with hydrogen gas three times. Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is typically exothermic, and the hydrogen uptake should be monitored. The reaction is complete when hydrogen uptake ceases.
-
Post-Reaction: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the reactor three times with nitrogen.
-
Catalyst Removal: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filter cake must be kept wet with solvent or water at all times to prevent ignition and should be disposed of according to hazardous waste protocols.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude substituted piperidine. Further purification can be achieved by distillation or crystallization.
References
- 1. Piperidine manufacturers Taj Pharmaceuticals Companies Chemicals manufacturing, India, exporter, cas No. 110-89-4 Piperidine suppliers, Chemicals, india, companies, Chemicals Drug from India, Piperidine import, Chemicals, india, Piperidine export, Chemicals, india, Piperidine buyer, Chemicals [tajpharma.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 10. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate in the Development of Novel Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate as a key building block in the synthesis of potent proteasome inhibitors. The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the development of novel therapeutic agents targeting the ubiquitin-proteasome system.
Introduction
The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] Inhibition of the proteasome has emerged as a clinically validated strategy for the treatment of various cancers, most notably multiple myeloma.[1] Piperidine-containing compounds have shown significant promise as proteasome inhibitors, offering a versatile scaffold for the design of potent and selective therapeutic agents.[2] this compound is a valuable chiral intermediate for the synthesis of these complex molecules, particularly in the construction of macrocyclic peptide mimetics.
Synthesis of a Representative Proteasome Inhibitor
A key patent document, WO2013188750A3, discloses the use of this compound as an intermediate in the synthesis of substituted macrocyclic compounds with proteasome inhibitory activity.[3] The general approach involves the elaboration of the cyanomethyl group and the piperidine nitrogen into a larger macrocyclic structure, often incorporating peptide-like features to interact with the active sites of the proteasome.
Logical Synthesis Workflow
Experimental Protocols
The following are detailed protocols for key experiments in the development and characterization of proteasome inhibitors derived from piperidine-based scaffolds.
Protocol 1: Synthesis of a Piperidine-Containing Peptidyl Derivative (General Procedure)
This protocol outlines a general procedure for the synthesis of a linear peptide precursor that could be a precursor to a macrocyclic proteasome inhibitor.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amino acid derivatives (e.g., Boc-L-phenylalanine)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection: Dissolve this compound in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the crude piperidine-3-acetonitrile TFA salt.
-
Peptide Coupling: Dissolve the appropriate Boc-protected amino acid, the crude piperidine-3-acetonitrile TFA salt, and a peptide coupling reagent (e.g., HATU) in anhydrous DMF. Add DIPEA to neutralize the TFA salt and catalyze the reaction. Stir the mixture at room temperature for 4-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired linear peptide precursor.
Protocol 2: In Vitro Proteasome Activity Assay (Fluorogenic)
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% SDS
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Test compound (proteasome inhibitor) dissolved in DMSO
-
Positive control (e.g., Bortezomib)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer. Then add the test compound or control. Finally, add the purified 20S proteasome to each well and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to each well to a final concentration of 10-50 µM.
-
Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proteasome Inhibition Assay (Ubiquitinated Protein Accumulation)
This assay determines the ability of a compound to inhibit proteasome activity within a cellular context by measuring the accumulation of poly-ubiquitinated proteins.
Materials:
-
Cancer cell line (e.g., RPMI-8226, MM.1S)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Positive control (e.g., Carfilzomib)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibody: anti-ubiquitin
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Analysis: Densitometric analysis can be performed to quantify the accumulation of poly-ubiquitinated proteins relative to the loading control.
Quantitative Data
The following tables summarize representative data for a potent piperidine-containing proteasome inhibitor, Compound 24, as reported in the literature.[4] While not directly synthesized from this compound, this data is illustrative of the potency that can be achieved with this class of compounds.
Table 1: In Vitro Proteasome Inhibitory Activity of Compound 24
| Compound | Target | IC50 (nM) |
| Compound 24 | 20S Proteasome | 0.8 ± 0.2 |
| Carfilzomib | 20S Proteasome | (Used as a comparator) |
Data from a study on piperidine-containing peptidyl derivatives.[4]
Table 2: Anti-proliferative Activity of Compound 24 in Multiple Myeloma Cell Lines
| Cell Line | Compound 24 IC50 (nM) | Carfilzomib IC50 (nM) |
| RPMI 8226 | 8.42 ± 0.74 | (Used as a comparator) |
| NCI-H929 | 7.14 ± 0.52 | (Used as a comparator) |
| MM.1S | 14.20 ± 1.08 | (Used as a comparator) |
Data from a study on piperidine-containing peptidyl derivatives.[4]
Signaling Pathways Modulated by Proteasome Inhibition
Inhibition of the proteasome disrupts cellular homeostasis and activates several signaling pathways, ultimately leading to apoptosis, particularly in cancer cells.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and survival. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes, which include anti-apoptotic proteins.
Apoptosis Induction Pathway
Proteasome inhibition leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), causing ER stress and activating the unfolded protein response (UPR). Prolonged UPR activation triggers apoptosis. Additionally, proteasome inhibitors prevent the degradation of pro-apoptotic proteins, such as p53 and Bax, while decreasing the levels of anti-apoptotic proteins, thereby shifting the cellular balance towards programmed cell death.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel proteasome inhibitors, particularly those with a macrocyclic piperidine-containing scaffold. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new compounds in this promising therapeutic class. The multifaceted mechanism of action of proteasome inhibitors, including the modulation of key signaling pathways like NF-κB and the induction of apoptosis, underscores their continued importance in the development of anti-cancer therapies.
References
- 1. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013188750A3 - Substituted macrocyclic compounds having proteasome inhibitory activity - Google Patents [patents.google.com]
- 4. Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Aminomethyl Piperidine from a Cyanomethyl Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminomethyl piperidines are valuable building blocks in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active compounds. Their synthesis is of significant interest for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of aminomethyl piperidine from a cyanomethyl piperidine precursor. The primary transformation involves the reduction of a nitrile group to a primary amine. Two robust and widely applicable methods for this conversion are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).
Synthetic Overview
The overall synthetic strategy involves two main stages: the preparation of the N-protected cyanomethyl piperidine precursor and its subsequent reduction to the desired aminomethyl piperidine. The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions during the reduction step.
Caption: Synthetic workflow for aminomethyl piperidine.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the key reduction step, allowing for a comparison of the two primary methods.
| Parameter | Catalytic Hydrogenation (Raney® Nickel) | Chemical Reduction (LiAlH₄) |
| Precursor | N-Boc-2-(cyanomethyl)piperidine | N-Boc-2-(cyanomethyl)piperidine |
| Reagent | H₂ gas, Raney® Nickel | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol or Ethanol with Ammonia | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 25-100 °C | 0 °C to reflux |
| Pressure | 50-200 bar (for hydrogenation) | Atmospheric |
| Reaction Time | 4-24 hours | 4-16 hours |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (>85%) |
| Work-up | Filtration of catalyst | Careful quenching with H₂O/NaOH |
| Safety Considerations | Flammable H₂ gas, pyrophoric catalyst | Highly reactive, water-sensitive reagent |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(cyanomethyl)piperidine (Precursor)
This protocol outlines a three-step synthesis of the cyanomethyl precursor starting from commercially available 2-piperidinemethanol.
Step 1a: N-Boc Protection of 2-Piperidinemethanol
-
To a stirred solution of 2-piperidinemethanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol, which can often be used in the next step without further purification.
Step 1b: Tosylation of N-Boc-2-piperidinemethanol
-
Dissolve N-Boc-2-piperidinemethanol (1.0 eq.) in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-2-(tosyloxymethyl)piperidine.
Step 1c: Cyanation to N-Boc-2-(cyanomethyl)piperidine
-
To a solution of N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq.) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.5 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(cyanomethyl)piperidine.
Protocol 2: Catalytic Hydrogenation of N-Boc-2-(cyanomethyl)piperidine
This protocol describes the reduction of the nitrile using hydrogen gas and a Raney® Nickel catalyst.
Caption: Workflow for catalytic hydrogenation.
Materials:
-
N-Boc-2-(cyanomethyl)piperidine
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (7N in Methanol)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Carefully wash the Raney® Nickel catalyst with water and then with the chosen alcohol solvent to remove residual water.
-
In a high-pressure autoclave, combine N-Boc-2-(cyanomethyl)piperidine (1.0 eq.), the alcohol solvent, and the washed Raney® Nickel (10-20 wt% of the substrate).
-
Add a solution of ammonia in methanol (to suppress the formation of secondary amine byproducts).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-150 bar.
-
Heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Maintain the hydrogen pressure and temperature for 4-24 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the autoclave with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.
-
Concentrate the filtrate under reduced pressure to obtain crude N-Boc-2-(aminomethyl)piperidine.
-
The crude product can be purified by column chromatography or distillation.
Protocol 3: LiAlH₄ Reduction of N-Boc-2-(cyanomethyl)piperidine
This protocol details the reduction of the nitrile using lithium aluminum hydride.
Caption: Workflow for LiAlH₄ reduction.
Materials:
-
N-Boc-2-(cyanomethyl)piperidine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Celite®
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of N-Boc-2-(cyanomethyl)piperidine (1.0 eq.) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-(aminomethyl)piperidine.
-
The crude product can be purified by column chromatography.
Protocol 4: Deprotection of N-Boc-2-(aminomethyl)piperidine
-
Dissolve N-Boc-2-(aminomethyl)piperidine (1.0 eq.) in dichloromethane or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be triturated with diethyl ether to yield a solid, which can be collected by filtration.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
Characterization Data
N-Boc-2-(cyanomethyl)piperidine (Precursor)
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.00 (m, 1H), 3.95-3.80 (m, 1H), 2.90-2.70 (m, 2H), 2.60-2.40 (m, 2H), 1.80-1.40 (m, 6H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 118.0, 80.5, 52.0, 40.0, 30.0, 28.5, 25.0, 20.0, 18.0.
2-(Aminomethyl)piperidine (Final Product)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.00-2.90 (m, 1H), 2.80-2.60 (m, 2H), 2.55-2.45 (m, 1H), 1.90-1.10 (m, 8H, includes NH and NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 56.0, 47.0, 46.0, 31.0, 26.5, 25.0.
Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
Raney® Nickel is a pyrophoric catalyst, especially when dry. It should be handled as a slurry and kept wet at all times.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area using appropriate high-pressure equipment.
-
Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow standard laboratory safety procedures.
Application Notes and Protocols for Cyclization Reactions to Form the Piperidine Ring Structure
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4][5] Its prevalence is due to its conformational flexibility and ability to engage in various intermolecular interactions, making it an ideal framework for drug design.[5] This document provides detailed application notes and experimental protocols for several key cyclization reactions utilized to synthesize the piperidine ring, a critical component in the development of new therapeutic agents.[1][6]
Reductive Amination
Reductive amination is a powerful and versatile method for constructing the piperidine ring, often in a one-pot reaction.[7][8] This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by a double intramolecular reductive amination. Carbohydrate-derived substrates are frequently used to ensure the desired stereochemistry of hydroxyl groups on the piperidine ring.[7]
Key Advantages:
-
Efficiency: Often a one-pot synthesis, simplifying the experimental procedure.[7]
-
Versatility: A wide variety of amines can be used as the nitrogen source.[7]
-
Stereocontrol: The use of chiral starting materials, such as sugars, allows for the synthesis of enantiomerically enriched piperidines.[7]
Quantitative Data for Reductive Amination Reactions:
| Starting Material | Amine Source | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pentadialdose | Ammonia | H₂ (35 atm) | - | - | - | 78 | [7] |
| Sugar-derived dialdehyde | Benzylamine | NaBH₃CN | - | Methanol | RT | 60-80 | [7] |
| L-xylose derived bis-aldehyde | Benzylamine | NaBH₃CN (5 eq.) | - | - | - | High | [7] |
Experimental Protocol: Double Reductive Amination for Isofagomine Synthesis
This protocol is adapted from the first synthesis of isofagomine reported by Bols and co-workers.[7]
Materials:
-
Pentadialdose (derived from Cerny epoxide)
-
Ammonia
-
Hydrogen gas
-
Appropriate solvent (e.g., Methanol)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the pentadialdose substrate in the chosen solvent.
-
Introduce ammonia as the nitrogen source into the reactor.
-
Pressurize the reactor with hydrogen gas to 35 atm.
-
Stir the reaction mixture at room temperature for the required duration (monitor by TLC).
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting mono-protected isofagomine using column chromatography.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition method for synthesizing six-membered nitrogen-containing heterocycles, including piperidines.[9] This reaction can involve the [4+2] cyclization of a 1-azadiene with an alkene or an imine with a diene.[9][10][11] The use of chiral catalysts can lead to high enantioselectivity.[10]
Key Advantages:
-
Atom Economy: A cycloaddition reaction with high atom economy.
-
Stereospecificity: Can provide access to stereochemically complex piperidine derivatives.
-
Catalytic Control: Enantioselective variants are well-developed.[10]
Quantitative Data for Aza-Diels-Alder Reactions:
| Diene/Azadiene | Dienophile/Alkene | Catalyst/Lewis Acid | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1-Azadiene | Nitroalkene | Zn(OTf)₂ / F-BOPA ligand | - | - | 43-87 | up to 92 | [10] |
| 2,3-Dimethylbutadiene | Methanimine (in situ) | - | Water | 50 | Modest | - | [11] |
Experimental Protocol: Zinc-Catalyzed Enantioselective [4+2] Cyclization
This protocol is based on a method for the synthesis of substituted piperidines from 1-azadienes and nitroalkenes.[10]
Materials:
-
1-Azadiene substrate
-
Nitroalkene substrate
-
Zn(OTf)₂ (catalyst)
-
F-BOPA ligand
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Zn(OTf)₂ and the F-BOPA ligand in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the 1-azadiene substrate to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the nitroalkene substrate dropwise over a period of 30 minutes.
-
Allow the reaction to stir for the required time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., Dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Intramolecular Cyclization of Amides and Lactams
The piperidine ring can be effectively synthesized through the intramolecular cyclization of appropriately functionalized amides or the reduction of piperidinones (lactams).[12][13][14] These methods are valuable for creating a variety of substituted piperidines.
Amide Cyclization
A one-pot method starting from halogenated amides allows for the synthesis of N-substituted piperidines under mild, metal-free conditions.[12] This tandem reaction involves amide activation, reduction, and intramolecular nucleophilic substitution.[12]
Quantitative Data for Amide Cyclization:
| Substrate | Activating Agent | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-phenethyl chloropentamide | Tf₂O / 2-F-Py | NaBH₄ | CH₂Cl₂ | -20 to RT | Moderate to Good | [12][15] |
| N-benzyl chloropentamide | Tf₂O / 2-F-Py | NaBH₄ | CH₂Cl₂ | -20 to RT | Moderate to Good | [12][15] |
Experimental Protocol: One-Pot Piperidine Synthesis from Halogenated Amides
This protocol is based on a method for the efficient synthesis of piperidines from halogenated secondary amides.[12][15]
Materials:
-
Halogenated secondary amide (e.g., N-phenethyl-5-chloropentanamide)
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine (2-F-Py)
-
Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask under an argon atmosphere, dissolve the secondary amide and 2-fluoropyridine in anhydrous CH₂Cl₂.
-
Cool the solution to -20 °C.
-
Add triflic anhydride dropwise via syringe and stir the reaction for 30 minutes.
-
Add sodium borohydride in one portion and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[15]
Lactam Reduction
Piperidin-2-ones (δ-valerolactams) are useful intermediates that can be reduced to the corresponding piperidines using various reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[13] Chiral non-racemic bicyclic lactams can be used for the enantioselective synthesis of 2-arylpiperidines.[14]
Experimental Protocol: Reduction of a Chiral Bicyclic Lactam
This protocol is a general procedure for the reduction of a lactam to a piperidine.
Materials:
-
Chiral bicyclic lactam
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the chiral bicyclic lactam in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required duration (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude piperidine derivative by column chromatography.
Radical-Mediated Cyclization
Radical cyclizations provide another avenue for the synthesis of piperidines. These reactions can be initiated by various means, including the use of metal catalysts or photoredox catalysis.[2][3]
Key Advantages:
-
Mild Conditions: Often proceed under mild reaction conditions.
-
Functional Group Tolerance: Can be tolerant of a wide range of functional groups.
Experimental Protocol: Cobalt-Catalyzed Radical Cyclization of Amino-Aldehydes
This protocol is based on a method developed for the radical intramolecular cyclization of linear amino-aldehydes.[3]
Materials:
-
Linear amino-aldehyde substrate
-
Cobalt(II) catalyst
-
Silane reducing agent (e.g., PhSiH₃)
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere
Procedure:
-
In a glovebox, charge a vial with the cobalt(II) catalyst.
-
Add the solvent and the amino-aldehyde substrate.
-
Add the silane reducing agent.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product by chromatography.
Applications in Drug Development
The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs.[1][4] Its derivatives are used in over twenty drug classes, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[1] The synthetic methods described above are crucial for accessing novel piperidine derivatives with potential therapeutic applications. For instance, enantioselective synthesis is critical for producing drugs with higher efficacy and fewer side effects.[5] The development of efficient and stereoselective methods for piperidine synthesis remains an important goal in modern organic and medicinal chemistry.[3]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removal of side products in piperidine synthesis
<Technical Support Center: Piperidine Synthesis Purification
Welcome to the Technical Support Center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the removal of side products during the synthesis of piperidine and its derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your piperidine compounds.
Issue 1: My purified piperidine has a yellow tint.
-
Symptom: The final product, which should be a colorless liquid or solid, appears yellow.
-
Possible Cause: The yellow discoloration is typically due to the presence of oxidation products.[1][2][3] While this may not interfere with all applications, it indicates impurity.
-
Solution:
Issue 2: I'm struggling to remove the precursor pyridine from my piperidine product.
-
Symptom: GC/MS or NMR analysis of your purified product consistently shows the presence of residual pyridine.
-
Possible Cause: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][4][5][6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[1][4]
-
Solutions:
-
Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation.[4][5][6] This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[5][6]
-
Purification via Salt Formation: This is a highly effective chemical method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while pyridine remains in the solution.[1][7] The solid salt can then be filtered off and the free piperidine base can be regenerated.[1][7]
-
Issue 3: My piperidine derivative "oiled out" or formed an amorphous precipitate instead of crystals during recrystallization.
-
Symptom: During the cooling phase of recrystallization, the compound separates as a liquid ("oiling out") or a non-crystalline solid.[8]
-
Possible Causes & Solutions:
-
High Impurity Concentration: A high level of impurities can inhibit crystal lattice formation.[9]
-
Solution: First, attempt a preliminary purification using another method, such as acid-base extraction, to reduce the gross impurity load before recrystallization.[9]
-
-
Rapid Cooling: Cooling the solution too quickly can favor precipitation over crystallization.[8][9]
-
Inappropriate Solvent: The solvent system may not be optimal for crystallization.
-
Issue 4: My reaction produced a significant amount of Pyridine N-oxide. How can I remove it?
-
Symptom: Analysis shows the presence of Pyridine N-oxide, a potential side product in some synthetic routes or a starting material in others.[10][11]
-
Possible Cause: Incomplete reduction of Pyridine N-oxide to piperidine.
-
Solutions:
-
Reduction: The most direct approach is to complete the reduction. A mild and efficient method involves using ammonium formate and palladium on carbon (Pd/C) as a catalyst in a methanolic solution.[10][11] This procedure is known for its simplicity, high yield, and mild conditions, avoiding harsh reagents.[10]
-
Extraction: N-oxides are generally more polar than their corresponding tertiary amines. This difference in polarity can be exploited for separation using column chromatography or liquid-liquid extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in piperidine synthesis? A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as residual pyridine after hydrogenation.[7]
-
Byproducts: Arising from side reactions, like the formation of 4,4'-bipyridine.[7]
-
Oxidation Products: Leading to discoloration.[7]
-
Catalyst Residues: From hydrogenation reactions.[12]
-
Residual Solvents and Water: From the reaction or workup.[7]
Q2: Which purification method is best for my piperidine derivative? A2: The optimal method depends on the physical state of your compound and the nature of the impurities.[7]
-
For liquid piperidines: Fractional distillation is suitable for separating components with different boiling points, but azeotropic distillation may be needed to remove pyridine.[5][7]
-
For solid piperidine derivatives: Recrystallization is a powerful technique for achieving high purity.[7][8]
-
For removing polar or non-volatile impurities: Column chromatography is a versatile option.[7][9]
-
For separating the basic piperidine product from neutral or acidic impurities: Acid-base extraction is highly effective.[7][13]
Q3: How can I effectively remove water from my piperidine sample? A3: Water is a common impurity, especially after an aqueous workup.[1][7]
-
Drying Agents: For removing residual water, piperidine can be pre-dried over solid potassium hydroxide (KOH) pellets.[1]
-
Distillation: Following drying with a desiccant, simple distillation can be performed to yield anhydrous piperidine.[1][7]
Q4: My piperidine solution crystallized upon storage in the lab. What happened? A4: This is a common issue with basic amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form solid piperidine carbonate or with acidic vapors (e.g., from nearby bottles of HCl or TFA) to form salts like piperidine hydrochloride.[2][5] To prevent this, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[2]
Data Presentation: Purification Method Selection
The choice of purification technique is critical and depends on the specific impurities present.
| Impurity Type | Recommended Primary Method | Alternative/Secondary Method | Key Considerations |
| Unreacted Pyridine | Purification via Carbonate Salt Formation[1][7] | Azeotropic Distillation[4][6] | Pyridine forms an azeotrope with piperidine, making simple distillation ineffective.[1][4] |
| Oxidation Products (Color) | Distillation[1][2] | Column Chromatography | Store purified product under inert gas to prevent re-oxidation.[1][2] |
| Other Volatile Organics | Fractional Distillation[7] | Column Chromatography | Depends on the boiling point differences between the product and impurities. |
| Non-Volatile/Polar Impurities | Column Chromatography[7][9] | Acid-Base Extraction[7] | Effective for separating based on polarity differences. |
| Acidic or Neutral Impurities | Acid-Base Extraction[7][13] | Column Chromatography | Exploits the basicity of the piperidine nitrogen. |
| Water | Drying (KOH) followed by Distillation[1] | Azeotropic Distillation | KOH is a common and effective drying agent for basic amines.[1] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Piperidine Purification [7]
This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[7]
-
Layer Separation: Separate the two layers. The organic layer containing impurities can be set aside.
-
Basification: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a concentrated base (e.g., 6M NaOH) until the pH is >10. This deprotonates the piperidinium salt, regenerating the neutral piperidine base.
-
Re-extraction: Extract the regenerated piperidine back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts and dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified piperidine product.[7]
Protocol 2: Purification of Piperidine via Carbonate Salt Formation [1][7]
This method is particularly effective for removing pyridine impurities.
-
Dissolution: Dissolve the crude piperidine/pyridine mixture in a suitable non-polar solvent.
-
Precipitation: Bubble carbon dioxide (CO₂) gas through the solution. As piperidine is a stronger base, it will selectively react to form solid piperidine carbonate, while pyridine remains dissolved.[1][7]
-
Filtration: Cool the mixture to ensure complete precipitation of the salt, then collect the solid by vacuum filtration.[1] The filtrate contains the pyridine impurity.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[1][7]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[1][7]
Protocol 3: Single-Solvent Recrystallization [7][8]
This is a standard method for purifying solid piperidine derivatives.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product (10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[7][8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to just dissolve it completely. Using the minimum volume is crucial for good recovery.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[7][8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[7][8]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Logic of purification by acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc (tert-butyloxycarbonyl) protection of piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Boc protection of piperidine?
The Boc protection of piperidine is a common method to mask the secondary amine functionality. This prevents it from participating in undesired side reactions during subsequent synthetic steps. The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This forms a stable carbamate, which is generally robust to a variety of non-acidic reaction conditions.[1][2]
Q2: What are the standard reagents and solvents used for this reaction?
Typically, the reaction is carried out using di-tert-butyl dicarbonate (Boc₂O) as the protecting group source. A base is often employed to neutralize the resulting acidic byproduct and to deprotonate the piperidinium salt, thus increasing the nucleophilicity of the free amine. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and potassium carbonate (K₂CO₃).[3][4] The choice of solvent depends on the solubility of the starting materials and the reaction conditions, with dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and methanol (MeOH) being frequently used.[3][5]
Q3: Is a base always necessary for the Boc protection of piperidine?
While a base is commonly used to accelerate the reaction and achieve high yields, it is not always strictly required. The reaction can proceed without an added base, as another molecule of piperidine can act as a base.[5] However, this consumes an extra equivalent of the starting material and may lead to lower yields. For efficient and high-yielding reactions, the use of a base is recommended.
Q4: What are the typical reaction temperatures and times?
Boc protection of piperidine is often performed at room temperature (around 20-25°C).[6] Some procedures start the reaction at 0°C to control the initial exotherm, especially when using a reactive base like triethylamine, and then allow it to warm to room temperature. Reaction times can vary from a few hours to overnight (12-16 hours), depending on the specific substrate, base, and solvent used.[3] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What are the common side products in this reaction?
The most common side product is the formation of N,N-di-Boc-piperidine, where the nitrogen is protected by two Boc groups. This is more likely to occur if an excess of Boc anhydride and a strong base are used. Another potential issue is the presence of unreacted piperidine in the final product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reagents: Boc anhydride can degrade over time, especially if exposed to moisture. The base may also be of poor quality. | - Use a fresh bottle of Boc anhydride. - Ensure the base is pure and dry. |
| 2. Insufficient Base: If using a weak base, it may not be strong enough to deprotonate the piperidinium salt effectively. | - Switch to a stronger base (e.g., from NaHCO₃ to TEA or K₂CO₃). - Use a slight excess of the base (e.g., 1.2-1.5 equivalents). | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 40°C) can be considered, but monitor for side product formation.[7] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. | - Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed.[8] |
| 2. Steric Hindrance: If the piperidine substrate is sterically hindered, the reaction may be sluggish. | - Increase the reaction time. - Consider using a less hindered base. - A slight increase in temperature might be necessary.[8] | |
| 3. Incorrect Stoichiometry: An insufficient amount of Boc anhydride will lead to incomplete conversion. | - Ensure accurate measurement of all reactants. - Use a slight excess of Boc anhydride (e.g., 1.05-1.1 equivalents). | |
| Formation of Side Products (e.g., N,N-di-Boc-piperidine) | 1. Excess Boc Anhydride: Using a large excess of Boc anhydride can promote the formation of the di-protected product. | - Use a smaller excess of Boc anhydride (1.05-1.1 equivalents). |
| 2. Strong Base/Harsh Conditions: A very strong base or higher temperatures can sometimes lead to side reactions. | - Use a milder base (e.g., NaHCO₃ or K₂CO₃). - Maintain the reaction at room temperature or below. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of salts and the basicity of the reaction mixture can lead to emulsions during aqueous extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| 2. Co-elution of Product and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation difficult. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method. |
Data Presentation
The following table summarizes reaction conditions for the Boc protection of piperidine and its derivatives from various literature sources. Note that direct comparison of yields may not be entirely accurate as the substrates and specific conditions differ.
| Piperidine Derivative | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Dimethyl 2-aminopentanedioate | Triethylamine (TEA) & DMAP (cat.) | Dichloromethane (CH₂Cl₂) | 0°C to RT | 6 | 92 | |
| 4-Hydroxypiperidine | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Reflux | 8 | >99 (purity) | [3] |
| 2-Piperidinemethanol | None | Acetonitrile (MeCN) | 25°C | 20 | 89 | [5] |
| 4-Piperidinecarboxylic acid | Sodium Bicarbonate (NaHCO₃) | THF / Water | 30°C | 22 | Not specified | [9] |
| 3-Hydroxypiperidine | Sodium Bicarbonate (NaHCO₃) | THF / Water | Room Temp. | 48 | 99 | [10] |
Experimental Protocols
Protocol 1: Boc Protection of Piperidine using Triethylamine in Dichloromethane
This protocol is a standard method for the Boc protection of piperidine using a common organic base and solvent.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Protection of Piperidine using Sodium Bicarbonate in a Biphasic System
This protocol uses a milder inorganic base in a two-phase system, which can be advantageous for certain substrates.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 equivalent) in a mixture of THF and water.
-
Add sodium bicarbonate (1.5 - 2.0 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.
-
Stir the reaction vigorously at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by TLC.
-
After completion, add water and extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the N-Boc-piperidine.
-
Further purification can be achieved by column chromatography or distillation if required.
Visualizations
Caption: General experimental workflow for the Boc protection of piperidine.
Caption: Troubleshooting workflow for optimizing Boc protection of piperidine.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts may consist of isomers, over-alkylated products, or hydrolysis of the Boc-protecting group. Careful analysis of your crude product by techniques like LC-MS and NMR is recommended to identify specific impurities.
Q2: My compound is showing significant tailing during silica gel column chromatography. What is the cause and how can I resolve this?
A: Tailing is a frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, resulting in poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a basic modifier to your eluent can help to mitigate tailing by competing with your compound for binding to the silica.
-
Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be employed for more strongly basic compounds.
-
-
Stationary Phase Selection:
-
Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible solution.
-
Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.
-
Q3: I am experiencing low recovery of my product after column chromatography. What are the potential reasons and solutions?
A: Low recovery can stem from several factors:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. The solutions mentioned in Q2 for tailing can also help to improve recovery.
-
Product Instability: The compound may be degrading on the silica gel column. If you suspect instability, it is advisable to minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
-
Inappropriate Solvent System: The chosen eluent may not be strong enough to elute your compound effectively. A gradual increase in the polarity of the mobile phase should be explored.
Q4: Can I purify this compound by recrystallization?
A: Recrystallization can be a viable purification method if a suitable solvent or solvent system can be identified. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures. It is recommended to screen a range of solvents with varying polarities.
Troubleshooting Guides
Problem: Co-elution of Impurities in Column Chromatography
If impurities are co-eluting with your product, consider the following optimization strategies:
-
Solvent System Optimization: A systematic approach to modifying the mobile phase can improve separation.
-
Gradient Elution: Employing a gradient elution from a non-polar to a more polar solvent system can enhance the resolution of closely eluting compounds.
-
Ternary Solvent Systems: Introducing a third solvent can sometimes provide the selectivity needed to separate difficult impurities.
-
-
Alternative Stationary Phases: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options include alumina, or reversed-phase silica gel (C18) if the compound has sufficient hydrophobic character.
Data Presentation
Table 1: Illustrative Comparison of Column Chromatography Conditions
| Condition ID | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Basic Additive | Purity (%) | Yield (%) | Observations |
| A | Silica Gel | 70:30 | None | 85 | 60 | Significant tailing |
| B | Silica Gel | 70:30 | 0.5% TEA | 95 | 85 | Improved peak shape |
| C | Alumina (Neutral) | 80:20 | None | 92 | 80 | Symmetric peaks |
| D | Amine-Deactivated Silica | 70:30 | None | 96 | 88 | Good separation |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (%) |
| Isopropanol | High | Moderate | Small needles | 90 |
| Ethyl Acetate/Hexane | High | Low | Prisms | 98 |
| Dichloromethane | High | High | No crystals | - |
| Water | Low | Low | Insoluble | - |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., Hexane:Ethyl Acetate 80:20 with 0.5% TEA). Gradually increase the polarity of the mobile phase as needed.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent identified from screening (e.g., ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Stability and storage conditions for cyanomethyl piperidine compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of cyanomethyl piperidine compounds. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for cyanomethyl piperidine compounds?
A1: To ensure long-term stability, cyanomethyl piperidine compounds should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[1] Containers should be tightly sealed to prevent exposure to moisture and air.[1] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: My analytical results for a cyanomethyl piperidine compound are inconsistent. What could be the cause?
A2: Inconsistent results, such as decreasing peak areas in chromatographic analyses, often point to compound degradation. The piperidine ring and the cyanomethyl group can be susceptible to degradation under various conditions.[2] It is crucial to re-evaluate your sample preparation, handling, and storage procedures. Consider performing a forced degradation study to understand the compound's stability under your specific experimental conditions.
Q3: What are the likely degradation pathways for cyanomethyl piperidine compounds?
A3: Based on the functional groups present, the primary degradation pathways for cyanomethyl piperidine compounds are likely to be:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[2]
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting to a carboxylic acid or amide.
-
Thermal Degradation: Elevated temperatures can promote decomposition, potentially leading to the cleavage of the cyanomethyl group or other fragmentation pathways.[3][4]
-
Photodegradation: Exposure to light, especially UV radiation, can initiate degradation reactions, often through radical mechanisms.[5]
Q4: How can I prevent the degradation of my cyanomethyl piperidine compound during experiments?
A4: To minimize degradation during experimental work, consider the following precautions:
-
Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures.
-
Light Protection: Use amber-colored vials or cover glassware with aluminum foil to protect light-sensitive compounds.
-
pH Control: Buffer your solutions to a pH where the compound is most stable. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal.[6][7][8]
-
Inert Atmosphere: For reactions sensitive to oxygen, purge solvents with an inert gas and conduct experiments under a nitrogen or argon atmosphere.
-
Freshly Prepared Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of solutions, especially at room temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Compound Potency | Degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Analyze a freshly prepared sample as a baseline. 3. Conduct a forced degradation study to identify the primary cause of instability. |
| Appearance of Unknown Peaks in Chromatography | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry (MS). 2. Review experimental conditions (pH, temperature, light) to identify the stress factor causing degradation. |
| Precipitate Formation in Solution | Poor solubility of the compound or its degradation products. Aggregation of the compound. | 1. Characterize the precipitate (e.g., via NMR, MS). 2. Evaluate the compound's solubility in the chosen solvent system. 3. Consider the use of co-solvents or alternative formulation strategies. |
| Inconsistent Biological Assay Results | Compound instability in the assay medium. Off-target effects. | 1. Assess the stability of the compound under the specific assay conditions (buffer, temperature, incubation time). 2. Test a structurally dissimilar compound with the same target to differentiate on-target from off-target effects. |
Stability Data Summary
The following tables provide representative (hypothetical) quantitative data on the stability of a generic cyanomethyl piperidine compound under various stress conditions. This data is for illustrative purposes to guide your experimental design.
Table 1: Thermal and Photolytic Degradation
| Condition | Duration | Percent Degradation (%) | Major Degradants Observed |
| 60°C (Solid State) | 7 days | 5.2 | N-oxide, Ring-opened products |
| 80°C (Solid State) | 7 days | 15.8 | N-oxide, Ring-opened products, Unidentified polar degradants |
| UV Light (254 nm, Solution) | 24 hours | 25.3 | Photodegradation products |
| Fluorescent Light (Solution) | 7 days | 8.1 | Minor photodegradation products |
Table 2: pH-Dependent Degradation in Aqueous Solution (40°C)
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) | Percent Degradation (7 days) |
| 2.0 (0.01 M HCl) | 0.045 | 15.4 | 26.8 |
| 7.0 (Phosphate Buffer) | 0.012 | 57.8 | 8.1 |
| 9.0 (Borate Buffer) | 0.038 | 18.2 | 23.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of a cyanomethyl piperidine compound under various stress conditions.[9]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the cyanomethyl piperidine compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.[9]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 12 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.[9]
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours. Prepare samples for analysis by dissolving in a suitable solvent and diluting with the mobile phase.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or fluorescent light for a defined period. A control sample should be kept in the dark under the same conditions. Prepare samples for analysis by diluting with the mobile phase.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact cyanomethyl piperidine compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of all peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the cyanomethyl piperidine compound to find its wavelength of maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting stability issues with cyanomethyl piperidine compounds.
Potential Signaling Pathways Modulated by Piperidine-Containing Compounds
Piperidine-containing compounds have been reported to modulate several key signaling pathways involved in cellular processes.[2][10] While the specific effects of cyanomethyl piperidine derivatives need to be experimentally determined, the following diagram illustrates some of these potentially affected pathways.
Caption: Potential signaling pathways that may be modulated by piperidine-containing compounds.
References
- 1. 1-Cyanomethylpiperidine | 3010-03-5 | TCI AMERICA [tcichemicals.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Alternative reagents for the synthesis of substituted piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted piperidines, with a focus on alternative and modern reagents.
Troubleshooting Guides
Low Reaction Yield
Q: My reaction yield for the synthesis of a substituted piperidine is consistently low. What are the potential causes and how can I improve it?
A: Low yields in piperidine synthesis can stem from several factors, including incomplete reactions, side product formation, or catalyst deactivation. Below is a systematic guide to troubleshoot this issue.
-
Potential Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.[1] Increasing the reaction temperature or switching to a more reactive reagent may also drive the reaction to completion. For instance, in N-alkylation reactions, changing from an alkyl chloride to a more reactive alkyl bromide or iodide can accelerate the reaction.[2]
-
-
Potential Cause 2: Catalyst Poisoning
-
Solution: Impurities from starting materials or previous steps, such as sulfur compounds, can poison catalysts like palladium or platinum.[1] Ensure the purity of your starting materials and solvents. If catalyst poisoning is suspected, purification of the substrate before the reaction is recommended. In some cases, using a more robust catalyst or a higher catalyst loading might be necessary.
-
-
Potential Cause 3: Side Product Formation
-
Solution: Side reactions, such as polymerization or decomposition, can be minimized by optimizing reaction conditions.[1] Lowering the reaction temperature may reduce the formation of undesired byproducts.[1] For reactions sensitive to atmospheric components, such as the reaction of piperidine with CO2 to form a carbonate salt, storing and handling reagents under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
Poor Stereoselectivity
Q: I am struggling with poor stereoselectivity in my piperidine synthesis. How can I control the stereochemical outcome?
A: Achieving high stereoselectivity is a common challenge. The choice of catalyst, reagents, and reaction conditions plays a critical role in determining the stereoisomeric ratio of the product.
-
Solution 1: Catalyst and Ligand Selection
-
For catalytic hydrogenations, the choice of metal and ligand is paramount. For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism to achieve stereoselectivity.[3] Similarly, rhodium catalysts can be more effective than palladium for certain substrates.[1][3]
-
-
Solution 2: Chiral Auxiliaries and Reagents
-
The use of chiral auxiliaries or enantiopure starting materials can direct the stereochemical outcome. For instance, N-sulfinyl-δ-amino-β-ketoesters have been used as versatile chiral building blocks for the stereocontrolled synthesis of piperidones, which are precursors to piperidines.[4]
-
-
Solution 3: Reaction Pathway Control
Side Product Formation
Q: My reaction is producing significant amounts of side products. What are the common side products and how can I minimize their formation?
A: The formation of side products is a frequent issue that can complicate purification and reduce yields. Identifying the side products can provide clues for optimizing the reaction.
-
Common Side Product: Over-alkylation in N-alkylation Reactions
-
Problem: Formation of a quaternary ammonium salt as a major byproduct.[2]
-
Solution: This occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine. To prevent this, use a stoichiometric amount of the alkylating agent and monitor the reaction carefully to stop it upon consumption of the starting material. Adding the alkylating agent slowly can also help to control the reaction.
-
-
Common Side Product: Incomplete Reduction in Pyridine Hydrogenation
-
Problem: Formation of tetrahydropyridines or dihydropyridines.[1][3]
-
Solution: Insufficient catalyst activity or harsh reaction conditions can lead to incomplete reduction.[1] Ensure the catalyst is active and consider using additives like HCl, which can enhance the coordinating ability of the substrate.[1] Increasing the reaction time, temperature, and pressure can also promote complete reduction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are some safer and greener alternatives to traditional reagents for piperidine synthesis?
A1: There is a growing emphasis on developing more sustainable synthetic methods. Here are some alternatives:
-
For Pyridine Reduction: Instead of high-pressure hydrogenation with metal catalysts, metal-free transfer hydrogenation using a borane catalyst and ammonia borane as a hydrogen source offers a practical alternative that avoids high-pressure H₂ gas.[5] Borenium and hydrosilanes also serve as a non-metal alternative for catalytic hydrogenation.[3]
-
Alternative Bases: 4,4′-Trimethylenedipiperidine (TMDP) is a commercially available, less toxic, nonflammable, and nonvolatile solid that can be a promising alternative to volatile and flammable bases like piperidine and triethylamine in organic synthesis.[6]
-
Green Solvents: The use of greener solvents is being explored. For instance, in solid-phase peptide synthesis (SPPS), which often uses piperidine for Fmoc deprotection, alternatives to hazardous solvents like DMF are being investigated.[7][8]
Q2: I'm having difficulty purifying my piperidine product. What are some common issues and solutions?
A2: Purification can be challenging due to the properties of piperidine and its derivatives.
-
Issue: Yellow discoloration of piperidine.
-
Issue: Difficulty separating piperidine from pyridine.
-
Cause: Piperidine and pyridine form an azeotropic mixture, making separation by simple fractional distillation difficult.[1]
-
Solution: Azeotropic distillation with water can be employed. A more effective method is selective salt formation, where piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]
-
Q3: My solution of piperidine in DMF crystallized during storage. What happened and how can I prevent it?
A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][9] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Substrate Scope | Conditions | Yield (%) | Stereoselectivity | Reference |
| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | H₂, Room Temp. | High | Asymmetric | [3] |
| Rhodium on Carbon (Rh/C) | Various pyridines | H₂, 60-80 °C | Good to Excellent | Varies | [1] |
| Platinum(IV) oxide (PtO₂) | Substituted pyridines | H₂, Room Temp. | Typically >90% | Varies | [1] |
| Borane with Ammonia Borane | Various pyridines | Metal-free, transfer hydrogenation | Good | Good cis-selectivity | [5] |
| Borenium with Hydrosilanes | Substituted pyridines | Mild conditions | Good | Diastereoselective | [3] |
Experimental Protocols
Protocol 1: Metal-Free Transfer Hydrogenation of Pyridines
This protocol describes a general procedure for the borane-catalyzed metal-free transfer hydrogenation of pyridines to piperidines using ammonia borane as a hydrogen source.[5]
Materials:
-
Substituted pyridine (1.0 eq)
-
Ammonia borane (1.5 eq)
-
Borane catalyst (e.g., a commercially available borane complex, 5 mol%)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substituted pyridine and the anhydrous solvent.
-
Add the borane catalyst to the solution.
-
In a separate flask, dissolve the ammonia borane in the anhydrous solvent and add it to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine.
Protocol 2: Three-Component Synthesis of a Highly Substituted Piperidine
This protocol outlines a one-pot, three-component reaction for the synthesis of highly substituted piperidine analogs.[10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
Catalyst (e.g., TiCl₂·2H₂O, 10 mol%)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, and aniline derivative in the solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature or a specified temperature (e.g., 80 °C) for the appropriate duration (e.g., 2-8 hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted piperidine.
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted piperidines via catalytic hydrogenation.
Caption: A decision tree for troubleshooting low yields in substituted piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
Preventing racemization in chiral piperidine synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to racemization and loss of stereochemical integrity during their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization or epimerization during chiral piperidine synthesis?
A1: Loss of stereochemical integrity in chiral piperidine synthesis is a frequent challenge. The primary causes can be broadly categorized as follows:
-
Formation of Planar Intermediates: The most common mechanism for racemization involves the formation of a planar, achiral intermediate, such as an enol or enolate, at a stereogenic center. This is particularly prevalent for stereocenters alpha to a carbonyl group or an imine. Once the planar intermediate is formed, subsequent protonation or reaction can occur from either face with equal probability, leading to a racemic mixture.
-
Harsh Reaction Conditions:
-
Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the formation of less stable intermediates or transition states, leading to a decrease in stereoselectivity.[1] In some cases, high temperatures can also lead to product racemization.
-
pH (Acids and Bases): Both strong acids and bases can catalyze enolization or enolate formation, leading to racemization of adjacent stereocenters. The choice of base is critical; strong, non-hindered bases are more likely to cause epimerization than weaker or sterically hindered bases.[2] Even the piperidine used for Fmoc deprotection in related peptide synthesis can lead to side reactions and racemization.[3][4]
-
-
Prolonged Reaction Times: Extended reaction times, especially under harsh conditions, increase the likelihood of equilibrium processes that can lead to the formation of the thermodynamically more stable, and sometimes undesired, stereoisomer, or complete racemization.
-
Inappropriate Reagents: The choice of coupling reagents, catalysts, and solvents can significantly impact stereochemical outcomes. For instance, some coupling reagents in peptide synthesis are known to be more prone to causing racemization than others.[2]
-
Purification Conditions: While less common, racemization can sometimes occur during workup or purification if the chiral product is sensitive to the pH of aqueous washes or the acidity of silica gel during chromatography.
Q2: I'm observing a significant drop in enantiomeric excess (% ee) after N-deprotection of my piperidine. What can I do to prevent this?
A2: Loss of enantiomeric purity during N-deprotection is a common issue, especially when the protecting group removal requires harsh conditions. Here are some troubleshooting strategies:
-
Review Your Deprotection Conditions:
-
For Boc-groups: Standard removal with strong acids like neat TFA can sometimes lead to side reactions. While racemization at a carbon center is less common under these conditions unless a specific mechanism exists, it's worth exploring milder alternatives. A solution of HCl in a non-protic solvent like dioxane or diethyl ether is a common alternative.
-
For Cbz-groups: Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard and generally mild method for Cbz deprotection that typically preserves stereochemistry. Ensure your catalyst is active and the reaction goes to completion under mild pressure and temperature.
-
-
Consider Alternative Protecting Groups: If racemization persists, consider using a protecting group that can be removed under orthogonal and milder conditions. For example, an Fmoc group, which can be removed with a piperidine solution, or an Alloc group, removed with a palladium catalyst, might be suitable alternatives depending on your overall synthetic strategy.
-
Purification of the Deprotected Amine: Free piperidines can sometimes be challenging to handle and purify. It is often advantageous to form a salt (e.g., hydrochloride or tartrate) immediately after deprotection. This not only makes the compound easier to handle and purify by crystallization but can also enhance the enantiomeric purity of your final product. For instance, the enantiomeric purity of a chiral piperidine was increased to 99:1 er after recrystallization of its HCl salt.[5]
Q3: My reaction is highly diastereoselective but is producing a nearly racemic mixture of enantiomers. What is the likely problem?
A3: This scenario strongly suggests an issue with the chiral catalyst or auxiliary, rather than the intrinsic mechanism of the reaction itself.
-
Check the Purity of the Chiral Catalyst/Auxiliary: The enantiomeric purity of your catalyst or chiral auxiliary is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the enantiomeric excess of the product. Verify the purity of your chiral source, and if necessary, purify it by recrystallization or chromatography.
-
Ensure Proper Catalyst Activation/Formation: If you are preparing your catalyst in situ, ensure that the reaction to form the active catalytic species is complete. Incomplete formation can result in a mixture of catalytic species, leading to poor enantioselectivity.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for your specific substrate. A catalyst that works well for one class of substrates may not provide good stereochemical recognition for another. It may be necessary to screen a variety of ligands or catalysts to find the best match for your reaction.
-
Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast relative to the catalyzed reaction, it will produce a racemic background that will erode the overall enantiomeric excess. To address this, you can try lowering the reaction temperature to slow down the uncatalyzed pathway or adjusting the concentration of reagents.
Troubleshooting Guides
Troubleshooting Low Enantiomeric Excess (% ee)
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low ee in the crude product | Suboptimal Reaction Temperature | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance selectivity.[1] |
| Inappropriate Solvent | Experiment with solvents of varying polarity and coordinating ability (e.g., toluene, dichloromethane, THF) to find the optimal medium. | |
| Incorrect Catalyst or Ligand | Screen a panel of different chiral catalysts or ligands. The stereochemical outcome is often highly dependent on the catalyst-substrate interaction. | |
| Impure Reagents or Catalyst | Verify the enantiomeric purity of the chiral catalyst/auxiliary. Use freshly distilled, anhydrous solvents and high-purity reagents. | |
| ee decreases after workup/purification | Racemization on Silica Gel | Minimize contact time with silica gel. Consider using a less acidic stationary phase like alumina or a buffered mobile phase. Alternatively, purify via crystallization of a salt. |
| pH-sensitive Product | Neutralize the product immediately after any acidic or basic washes. Avoid prolonged exposure to non-neutral pH. | |
| Batch-to-batch inconsistency in ee | Moisture or Air Sensitivity | Ensure rigorous exclusion of air and moisture using an inert atmosphere (e.g., argon or nitrogen) and oven-dried glassware. |
| Variable Reagent Quality | Use reagents from the same batch or re-verify the purity of new batches of starting materials and catalysts. |
Data Presentation
Table 1: Effect of Reaction Conditions on Enantioselectivity in the Asymmetric Hydrogenation of a 2-Alkyl-Pyridinium Salt.[5]
| Entry | Solvent | Temperature (°C) | Enantiomeric Ratio (er) |
| 1 | Dichloromethane (DCM) | 30 | 88:12 |
| 2 | 1,2-Dichloroethane (DCE) | 30 | 89:11 |
| 3 | Tetrahydrofuran (THF) | 30 | 91:9 |
| 4 | Dichloromethane (DCM) | 20 | 92:8 |
Reaction conditions: 2 mol % catalyst, 5 mol % I₂, 450 psi H₂.
Table 2: Comparison of Deprotection Methods for N-Protected Chiral Piperidines.
| Entry | Protecting Group | Deprotection Reagent | Chirality Retention | Reference |
| 1 | Benzyl (Bn) | α-chloroethyl chloroformate, then MeOH | >95% (after recrystallization) | [5] |
| 2 | Benzyl (Bn) | TFA-DCM (1:1) | >95% | [6] |
| 3 | Boc | HCl in Dioxane | Typically high, but substrate-dependent | General Knowledge |
Experimental Protocols
Protocol 1: Low-Racemization N-Deprotection of a Chiral Piperidine[5]
This protocol describes the debenzylation of a chiral 2-substituted piperidine with subsequent purification to enhance enantiomeric purity.
-
Debenzylation: To a solution of the N-benzyl piperidine derivative in methanol (MeOH), add 0.2 equivalents of diisopropylethylamine (iPr₂NEt).
-
Add α-chloroethyl chloroformate and reflux the mixture. Monitor the reaction by TLC until completion.
-
Purification and Enantiomeric Enrichment: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product is the HCl salt.
-
Recrystallize the HCl salt from a suitable solvent system (e.g., methanol/diethyl ether) to yield the enantioenriched piperidine hydrochloride. This crystallization step can significantly increase the enantiomeric ratio.[5]
Protocol 2: Asymmetric Hydrogenation of a Pyridinium Salt[5]
This protocol provides a method for the synthesis of enantioenriched 2-alkyl piperidines.
-
Catalyst Preparation: In a glovebox, add the iridium catalyst precursor and the chiral ligand (e.g., MeO-BoQPhos) to a vial.
-
Reaction Setup: In a separate vial, dissolve the 2-alkyl-pyridinium salt in the chosen anhydrous solvent (e.g., dichloromethane).
-
Hydrogenation: Transfer the pyridinium salt solution to a high-pressure reactor. Add the catalyst solution and iodine (I₂).
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 450 psi).
-
Stir the reaction at the specified temperature (e.g., 20 °C) until the reaction is complete (monitored by HPLC or TLC).
-
Workup: Carefully vent the reactor. Quench the reaction and extract the product. Purify by column chromatography. Determine the enantiomeric ratio by chiral HPLC.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for diagnosing the cause of low enantiomeric excess.
Caption: Simplified mechanism of racemization via enolate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Piperidine Synthesis
Welcome to the Technical Support Center for large-scale piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage reaction exotherms during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in large-scale piperidine synthesis?
A1: The primary cause of exotherms in large-scale piperidine synthesis is the hydrogenation of the pyridine ring. This reaction is inherently exothermic, meaning it releases a significant amount of heat.[1] The standard enthalpy of reaction (ΔrH°) for the hydrogenation of pyridine to piperidine is approximately -193.8 ± 0.75 kJ/mol.[2][3] In a large-scale industrial setting, the accumulation of this heat can lead to a rapid increase in temperature if not properly managed.
Q2: What are the main risks associated with uncontrolled exotherms in piperidine synthesis?
A2: Uncontrolled exotherms pose several significant risks. The most critical is a "thermal runaway," where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and accelerating increase in temperature and pressure.[4][5][6] This can result in:
-
Boiling of solvents and reactants: This can cause a dangerous pressure buildup in the reactor, potentially leading to a vessel rupture or explosion.
-
Side reactions and decomposition: At elevated temperatures, undesirable side reactions, such as polymerization or decomposition of reactants and products, can occur.[7] This not only reduces the yield and purity of the desired piperidine product but can also generate flammable or toxic gases.
-
Catalyst deactivation: High temperatures can lead to the deactivation or degradation of the catalyst, reducing its effectiveness and potentially requiring larger quantities for the reaction to proceed to completion.[8]
Q3: How does the choice of catalyst affect the reaction exotherm?
A3: The choice of catalyst significantly influences the reaction rate and, consequently, the rate of heat generation. Highly active catalysts, such as rhodium-based catalysts, can lead to a more rapid release of heat, requiring more robust cooling systems.[8][9] While catalysts like Raney Nickel are cost-effective, they often require higher temperatures and pressures to achieve desired reaction rates, which adds to the overall energy input and requires careful control to prevent thermal runaway.[9] The catalyst support and preparation method can also influence its activity and selectivity, thereby affecting the exotherm.
Q4: Can the reaction solvent influence the management of the exotherm?
A4: Yes, the choice of solvent is crucial for managing the reaction exotherm. A solvent with a higher heat capacity can absorb more heat for a given temperature increase, acting as a thermal buffer. Additionally, a solvent with a boiling point that is safely above the desired reaction temperature can help prevent a dangerous pressure buildup in the event of a minor temperature overshoot. Solvents like glacial acetic acid are sometimes used as they can protonate the pyridine ring, facilitating reduction, but their own reactivity and thermal stability must be considered.[10][11]
Troubleshooting Guides
Issue: Rapid and Unexpected Temperature Increase
| Potential Cause | Troubleshooting Steps |
| Excessively high catalyst loading or activity | 1. Immediately stop the addition of any further reactants. 2. Increase the cooling to the reactor jacket to its maximum capacity. 3. If the temperature continues to rise uncontrollably, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 4. For future batches, reduce the catalyst loading or use a catalyst with lower activity. |
| Inadequate cooling or heat transfer | 1. Verify that the cooling system is functioning correctly and that the coolant flow rate is at the setpoint. 2. Ensure that the reactor agitator is operating at the correct speed to promote efficient heat transfer to the vessel walls. 3. Check for any fouling on the reactor's internal surfaces that could be impeding heat transfer. |
| Incorrect reactant addition rate | 1. Slow down or temporarily halt the addition of the limiting reagent (typically pyridine or the hydrogen source). 2. Monitor the temperature closely as you resume addition at a slower rate. 3. For future runs, recalculate a safe addition profile based on the observed exotherm. |
Issue: Slower than Expected Reaction with Poor Temperature Control
| Potential Cause | Troubleshooting Steps |
| Catalyst poisoning or deactivation | 1. Ensure the pyridine starting material and solvent are of high purity and free from potential catalyst poisons (e.g., sulfur compounds).[8] 2. Consider increasing the catalyst loading, but do so cautiously while monitoring the temperature. 3. If the problem persists, a fresh batch of catalyst may be required. |
| Poor mass transfer of hydrogen | 1. Increase the stirring speed to improve the mixing of the gas and liquid phases.[8] 2. Ensure that the hydrogen pressure is at the desired setpoint. |
| Low reaction temperature | 1. Gradually increase the reaction temperature in small increments, carefully observing the effect on the reaction rate and exotherm.[8] |
Data Presentation
Table 1: Quantitative Data on Pyridine Hydrogenation Conditions
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| PtO₂ | 50-70 | Room Temp | Glacial Acetic Acid | 4-10 | High | [10] |
| Rh₂O₃ | 5 | 40 | 2,2,2-Trifluoroethanol | 16 | High | [8] |
| Raney Nickel | 150-300 | 100-200 | - | - | High | [9] |
| Rh/C | 1-4 | 25-80 | Various | 1-24 | >95 | [9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ in Acetic Acid
This protocol is a general guideline for a laboratory-scale reaction and must be adapted and scaled with appropriate safety considerations for large-scale synthesis.
-
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor head multiple times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[11]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-10 hours.[10]
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: The crude product can be purified by distillation or column chromatography as needed.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine [webbook.nist.gov]
- 3. Piperidine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Chromatography of Polar Piperidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic analysis of polar piperidines.
Troubleshooting Guide
Polar piperidines often present challenges in chromatographic analysis due to their basic nature and high polarity. Common issues include poor peak shape, insufficient retention, and inconsistent results. This guide will help you diagnose and resolve these common problems.
Issue: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing basic compounds like piperidines, often caused by secondary interactions with the stationary phase.
| Possible Cause | Solution |
| Secondary Silanol Interactions | pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic piperidines, a lower pH (e.g., 2-3) can protonate residual silanol groups on silica-based columns, minimizing these interactions.[1][2] Mobile Phase Additives: Incorporate an acidic additive like formic acid or trifluoroacetic acid (TFA) to mask silanol groups.[1] TFA is a strong ion-pairing agent that can significantly improve peak shape but may cause ion suppression in mass spectrometry.[1] Alternatively, a competing base like triethylamine (TEA) can be added to the mobile phase to occupy the active silanol sites.[3] Column Selection: Use a base-deactivated or end-capped column to reduce the number of accessible silanol groups.[3] Columns with hybrid silica or charged surfaces are also designed to minimize these interactions.[3][4] |
| Metal Contamination | System Passivation: Regularly passivate the HPLC system to remove metal ions that can cause peak tailing for chelating compounds.[1] |
| Column Overload | Reduce Sample Concentration: Injecting too much sample can lead to peak distortion. Dilute the sample and reinject. |
| Inappropriate Sample Solvent | Solvent Compatibility: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase to avoid peak distortion.[4] |
Issue: Insufficient Retention
Due to their high polarity, piperidines may elute at or near the void volume in traditional reversed-phase chromatography.
| Chromatography Mode | Strategy for Increasing Retention |
| Reversed-Phase (RP-HPLC) | Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase. For basic piperidines, an anionic pairing agent like an alkyl sulfonate can form a neutral complex with the protonated piperidine, increasing its retention on a non-polar stationary phase.[5][6][7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Increase Organic Content: In HILIC, retention of polar compounds increases with a higher proportion of organic solvent (e.g., acetonitrile) in the mobile phase.[2] Column Selection: Amide and zwitterionic HILIC stationary phases often provide stronger retention for basic compounds compared to plain silica.[2][8] |
| Mixed-Mode Chromatography (MMC) | Utilize Dual Retention Mechanisms: MMC columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention for polar and ionizable compounds without the need for ion-pairing reagents.[9][10][11] |
| Supercritical Fluid Chromatography (SFC) | Optimize Modifier and Additives: While SFC is well-suited for chiral separations, the addition of polar co-solvents (modifiers) like methanol is necessary for the elution of polar compounds.[12][13] Additives are often used to improve peak shape and retention.[12] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatography of polar piperidines.
Caption: A troubleshooting workflow for common chromatographic issues with polar piperidines.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for a novel polar piperidine?
For novel polar piperidines, a good starting point is reversed-phase chromatography on a modern, high-purity, end-capped C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile).[1] This approach is straightforward and often provides a good initial assessment of the compound's behavior. If retention is insufficient, HILIC or mixed-mode chromatography should be considered as the next steps.[2][9]
Q2: How do I choose between formic acid and trifluoroacetic acid (TFA) as a mobile phase additive?
The choice depends on your detection method and the required peak shape.
| Additive | Advantages | Disadvantages |
| Formic Acid (FA) | - Volatile and MS-compatible. - Generally provides good peak shape for moderately basic compounds. | - May not be sufficient to overcome strong silanol interactions, leading to some peak tailing. |
| Trifluoroacetic Acid (TFA) | - Strong ion-pairing agent, very effective at improving peak shape for basic compounds.[1] | - Causes significant ion suppression in mass spectrometry.[1] - Can be difficult to remove from the HPLC system. |
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is an excellent alternative to reversed-phase chromatography when dealing with highly polar piperidines that are poorly retained on C18 columns.[2] It is particularly useful when you need to retain and separate polar compounds that elute in the void volume under reversed-phase conditions. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes.[14]
Q4: Can I use the same column for both reversed-phase and HILIC modes?
While some columns are marketed for use in both modes, it is generally not recommended. Switching between these two very different modes can lead to long equilibration times and may compromise column performance and lifetime. It is best to dedicate specific columns to each chromatographic mode.
Q5: What are the advantages of Mixed-Mode Chromatography (MMC) for polar piperidines?
Mixed-mode chromatography offers unique selectivity by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[9][10][11] This allows for the retention and separation of a wide range of compounds, from non-polar to highly polar and charged, often in a single run.[10] For polar piperidines, the ion-exchange functionality provides strong retention, while the reversed-phase character can be used to fine-tune the selectivity.[9] This approach can eliminate the need for ion-pairing reagents, making it more compatible with mass spectrometry.[6]
Solvent Selection Logic
The choice of solvent and chromatographic mode is critical for the successful analysis of polar piperidines. The following diagram illustrates the decision-making process based on the properties of the analyte and the desired outcome.
Caption: Decision tree for selecting a suitable chromatographic method for polar piperidines.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with an Acidic Modifier
This protocol is a general starting point for the analysis of polar piperidines.
-
Column: C18, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: UV at a suitable wavelength or Mass Spectrometry
Protocol 2: HILIC for Highly Polar Piperidines
This protocol is designed for piperidines that are not retained under reversed-phase conditions.
-
Column: Amide or Zwitterionic HILIC, 3.5 µm, 150 x 4.6 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.8
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, hold for 2 minutes, then decrease to 50% B over 8 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV or Mass Spectrometry
Note on Method Development: The provided protocols are starting points. Optimization of the mobile phase composition, gradient, pH, and column temperature will likely be necessary to achieve the desired separation for your specific analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. benchchem.com [benchchem.com]
- 4. sielc.com [sielc.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. welch-us.com [welch-us.com]
- 7. youtube.com [youtube.com]
- 8. Chromatographic behavior of 12 polar pteridines in hydrophilic interaction chromatography using five different HILIC columns coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. polylc.com [polylc.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR of Substituted Piperidines
A detailed analysis of the ¹H NMR spectrum of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is presented, alongside a comparative study with its positional isomer, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate. This guide offers valuable insights for researchers and scientists engaged in the synthesis and characterization of piperidine-based compounds, a prevalent scaffold in modern drug discovery.
While a definitive, published ¹H NMR spectrum with complete peak assignments for this compound remains elusive in the current body of scientific literature, a robust prediction of its spectral features can be extrapolated from the analysis of closely related structures and fundamental principles of nuclear magnetic resonance spectroscopy. This guide provides a predicted peak assignment for the 3-substituted isomer and compares it with the known spectral data of the 4-substituted isomer, offering a clear understanding of how substituent position influences the chemical environment of the piperidine ring protons.
Comparative ¹H NMR Peak Assignments
The following table summarizes the predicted ¹H NMR peak assignments for this compound and the experimental data for its 4-substituted counterpart. The predictions are based on the analysis of substituent effects and spin-spin coupling patterns observed in similar N-Boc protected piperidine systems.
| Proton Assignment | This compound (Predicted) | tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (Alternative) |
| Boc (-C(CH₃)₃) | ~1.45 ppm (s, 9H) | ~1.46 ppm (s, 9H) |
| -CH₂-CN | ~2.45 ppm (d, 2H) | ~2.30 ppm (d, 2H) |
| Piperidine H3 | ~2.10-2.25 ppm (m, 1H) | - |
| Piperidine H2eq, H6eq | ~3.90-4.10 ppm (m, 2H) | ~4.05 ppm (br d, 2H) |
| Piperidine H2ax, H6ax | ~2.70-2.90 ppm (m, 2H) | ~2.75 ppm (t, 2H) |
| Piperidine H4eq, H5eq | ~1.70-1.90 ppm (m, 2H) | ~1.80 ppm (br d, 2H) |
| Piperidine H4ax, H5ax | ~1.30-1.50 ppm (m, 2H) | ~1.25 ppm (qd, 2H) |
| Piperidine H4 | - | ~1.95-2.10 ppm (m, 1H) |
Visualizing Molecular Connectivity
The structures and the logical relationship between the substituent and the piperidine ring protons are illustrated in the diagrams below.
Caption: Molecular structure of the target compound.
Caption: Effect of substituent position on NMR spectra.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule, such as the piperidine derivatives discussed.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid peak broadening. If necessary, gently warm the sample or use sonication.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR of a small molecule, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound through prediction and comparison. Researchers can utilize this information to aid in the identification and characterization of this and other related piperidine derivatives.
13C NMR spectral data for Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
For researchers and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, with 13C NMR providing a detailed fingerprint of the carbon skeleton. This guide offers a comparative analysis of the 13C NMR spectral data for Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate and related piperidine derivatives, supported by experimental data and protocols.
13C NMR Data Comparison
The following table summarizes the 13C NMR chemical shifts for this compound and two comparative piperidine derivatives. The data for the target compound is inferred from spectral databases and literature analysis of similar structures, while the data for the comparative compounds is sourced from published research.
| Carbon Atom | This compound (Predicted, CDCl3) | Tert-butyl piperidine-1-carboxylate (CDCl3)[1] | Substituted N-Boc Piperidine Derivative (CDCl3)[2] |
| C=O (Boc) | ~155.0 | 154.89 | 154.8 |
| C(CH3)3 (Boc) | ~80.0 | 79.03 | 79.3 |
| C(CH3)3 (Boc) | ~28.5 | 28.42 | 28.7 |
| Piperidine C2 | ~45.0 | 44.31 | 46.4 |
| Piperidine C3 | ~35.0 | 25.69 | 32.1 |
| Piperidine C4 | ~25.0 | 24.45 | 30.6 |
| Piperidine C5 | ~29.0 | 25.69 | 29.8 |
| Piperidine C6 | ~44.0 | 44.31 | 45.2 |
| CH2CN | ~20.0 | - | - |
| CN | ~118.0 | - | - |
Note: The chemical shifts for this compound are predicted based on the analysis of structurally similar compounds and general 13C NMR chemical shift trends. The data for the substituted N-Boc piperidine derivative corresponds to a compound with alkyl substitutions on the piperidine ring.[2]
Experimental Protocol: 13C NMR Spectroscopy
The following is a typical experimental protocol for acquiring 13C NMR spectra, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid sample or 20-30 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
-
The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is used.
-
Key acquisition parameters include:
-
Pulse width: ~30-45 degrees
-
Relaxation delay: 1-2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Spectral width: ~200-250 ppm
-
-
The free induction decay (FID) is acquired and stored.
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing 13C NMR spectral data.
Caption: General workflow for 13C NMR spectroscopy.
This guide provides a foundational comparison of the 13C NMR spectral data for this compound and related compounds. For definitive structural elucidation, it is always recommended to acquire experimental data for the specific compound of interest.
References
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and is a critical building block in drug discovery and development. The synthesis of these complex molecules often involves numerous piperidine intermediates, the purity and characterization of which are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the detailed analysis of these intermediates, offering unparalleled sensitivity and specificity for identification, quantification, and structural elucidation.
This guide provides an objective comparison of the two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of piperidine intermediates. The information presented is supported by a summary of experimental data from various studies and includes detailed experimental protocols for key analytical workflows.
Performance Comparison: Q-TOF vs. Orbitrap for Piperidine Intermediate Analysis
Both Q-TOF and Orbitrap mass spectrometers are powerful instruments capable of high-resolution analysis, but they operate on different principles, leading to distinct performance characteristics. The choice between these platforms often depends on the specific requirements of the analysis, such as the need for high throughput, ultimate mass accuracy, or flexibility in fragmentation experiments.
| Parameter | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Key Considerations for Piperidine Intermediates |
| Resolving Power | Typically 30,000 - 60,000 FWHM | Typically 70,000 - >240,000 FWHM (at m/z 200) | Higher resolution in Orbitrap instruments can be advantageous for resolving complex mixtures of intermediates and their isomers, which are common in synthetic chemistry. |
| Mass Accuracy | 1-3 ppm (with internal calibration) | <1 ppm (with internal calibration) | Excellent mass accuracy is crucial for confident elemental composition determination of unknown piperidine intermediates and their impurities. Both platforms perform well, with Orbitrap often having a slight edge. |
| Sensitivity & Detection Limits | High sensitivity, with LODs and LOQs in the low ng/mL to pg/mL range.[1][2] | Excellent sensitivity, with LODs and LOQs often reaching the low pg/mL to fg/mL range.[3] | For trace-level impurity analysis of piperidine intermediates, the superior sensitivity of Orbitrap instruments may be beneficial. A study on piperidine as a genotoxic impurity reported a detection limit of 0.01010 µg/mL using an LC-MS method.[3] |
| Linear Dynamic Range | Typically 3-4 orders of magnitude | Typically 4-5 orders of magnitude | A wider dynamic range is beneficial for simultaneously quantifying the main piperidine intermediate and its trace-level impurities in a single run. |
| Scan Speed | Very fast, up to 100 spectra/s | Slower, with scan speed inversely proportional to resolution | The high scan speed of Q-TOF is advantageous for fast chromatography (UHPLC) applications, which are often used for high-throughput analysis of synthetic reaction mixtures. |
| Fragmentation Capabilities | Primarily Collision-Induced Dissociation (CID) | CID, Higher-Energy Collisional Dissociation (HCD), and others | Both offer robust fragmentation for structural elucidation. HCD in Orbitrap systems can provide high-quality, information-rich fragmentation spectra. |
| Cost & Maintenance | Generally lower initial cost and maintenance | Generally higher initial cost and maintenance | Budgetary constraints are a practical consideration for any laboratory. |
Quantitative Performance Data
The following table summarizes representative quantitative performance data for the analysis of piperidine-containing compounds and other small molecules on both Q-TOF and Orbitrap platforms, as reported in various studies.
| Analyte/Matrix | Instrument Type | Linearity (R²) | Accuracy (%) | Precision (RSD%) | LOD/LOQ | Reference |
| Piperidine Impurity in Rimonabant | LC-MS | >0.99 | - | - | LOD: 0.01010 µg/mL | [3] |
| N-phenylpiperazine Derivative | LC-QTOF/MS | >0.99 | - | - | LOQ: 10 ng/mL | [1][2] |
| Impurity X in a Drug Product | Orbitrap Exploris 240 | >0.9 | 87-110 | - | - | [4] |
| Small Molecule Drugs | Q-Exactive Orbitrap | >0.99 | 80-120 | <15 | - | [5] |
| Genotoxic Impurities | UPLC-MS/MS | >0.99 | 94.9–115.5 | <15 | 0.1512–0.3897 ng/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for two key experiments in the analysis of piperidine intermediates.
Protocol 1: Identification and Quantification of Piperidine Intermediates and Impurities by LC-HRMS (Q-TOF or Orbitrap)
This protocol outlines a general procedure for the analysis of a reaction mixture containing a piperidine intermediate.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the crude reaction mixture.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations for calibration curves (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).
- If the sample matrix is complex, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
2. LC-HRMS Instrumentation and Conditions:
- LC System: UHPLC system for fast and efficient separation.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is a common choice.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the compounds of interest, and then returns to the initial conditions for re-equilibration. This needs to be optimized for the specific analytes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 40 °C.
- Injection Volume: 1 - 5 µL.
- Mass Spectrometer: A Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basic nature of the nitrogen atom.
- Data Acquisition:
- Full Scan (MS1): Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000) to detect all ions.
- Data-Dependent MS/MS (dd-MS2): Set the instrument to trigger MS/MS fragmentation on the most abundant precursor ions from the full scan to obtain structural information.
3. Data Analysis:
- Process the acquired data using the instrument's software.
- Identify the piperidine intermediate and any impurities based on their accurate mass, retention time, and fragmentation patterns.
- Quantify the main intermediate and impurities by generating calibration curves from the prepared standards.
Protocol 2: Structural Elucidation of an Unknown Piperidine-Containing Impurity by HRMS/MS
This protocol focuses on characterizing an unknown impurity detected in a sample.
1. Sample Preparation and Initial Analysis:
- Follow the sample preparation and LC-HRMS analysis steps from Protocol 1 to obtain high-resolution full scan and MS/MS data for the unknown impurity.
2. Accurate Mass and Elemental Composition:
- From the full scan data, determine the accurate mass of the protonated molecule [M+H]⁺ of the unknown impurity.
- Use the instrument's software to calculate the most probable elemental composition based on the accurate mass and isotopic pattern.
3. Fragmentation Analysis:
- Analyze the MS/MS spectrum of the unknown impurity.
- Identify characteristic fragment ions of the piperidine ring, such as those resulting from α-cleavage or ring fission.
- Propose fragmentation pathways to explain the observed product ions. This will provide insights into the structure of the substituents on the piperidine ring.
4. Structure Proposal and Confirmation:
- Based on the elemental composition and fragmentation data, propose a chemical structure for the unknown impurity.
- If possible, confirm the proposed structure by synthesizing a reference standard and comparing its retention time and MS/MS spectrum to that of the unknown impurity.
Visualizing Workflows and Fragmentation
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and the characteristic fragmentation of a piperidine ring.
Experimental Workflow for Piperidine Intermediate Analysis
Caption: A typical experimental workflow for the analysis of piperidine intermediates using LC-HRMS.
Characteristic Fragmentation of a Substituted Piperidine Ring in ESI-MS/MS
Caption: Common fragmentation pathways of a substituted piperidine ring in ESI-MS/MS.
Conclusion
Both Q-TOF and Orbitrap HRMS platforms offer exceptional capabilities for the analysis of piperidine intermediates. The choice between them is nuanced and depends on the specific analytical needs and laboratory resources. For applications requiring the highest resolution and sensitivity for trace impurity analysis, an Orbitrap instrument may be the preferred choice. Conversely, for high-throughput screening of reaction intermediates where scan speed is critical, a Q-TOF may be more suitable. By understanding the performance characteristics of each instrument and employing robust, well-defined experimental protocols, researchers can confidently identify, quantify, and characterize piperidine intermediates, ensuring the quality and safety of pharmaceutical products.
References
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Substituted Piperidines
The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The precise control over stereochemistry at the C3 position is often crucial for therapeutic efficacy, driving the development of diverse and sophisticated synthetic strategies. This guide provides a comparative overview of three prominent methods for the synthesis of 3-substituted piperidines: a modern rhodium-catalyzed asymmetric reductive Heck reaction, the classical hydrogenation of substituted pyridines, and a diastereoselective intramolecular cyclization approach.
Performance Comparison
The choice of synthetic route to a target 3-substituted piperidine is governed by factors such as desired stereochemical outcome, substrate scope, scalability, and atom economy. The following table summarizes the quantitative performance of the three highlighted methodologies, offering a clear comparison of their respective yields and stereoselectivities.
| Synthesis Route | Key Transformation | Substrate Example | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Route A: Rh-Catalyzed Asymmetric Reductive Heck | Asymmetric C-C bond formation | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 72-95 | 95-99% ee | Mishra et al., 2023[1][2][3] |
| Route B: Diastereoselective Hydrogenation | Heterogeneous catalytic hydrogenation | 2,6-disubstituted pyridine | 97-99 | >99:1 dr (cis) | See Experimental Protocols |
| Route C: Diastereoselective Intramolecular Aza-Michael | Organocatalyzed C-N bond formation | N-tethered bis-enone | 60-95 | up to 94:6 dr, up to 99% ee | Guerola et al., 2018[4] |
Synthesis Route Overviews
The following sections provide a detailed description of each synthetic strategy, including their conceptual workflows visualized with Graphviz diagrams and detailed experimental protocols for key transformations.
Route A: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This contemporary approach provides excellent enantiocontrol in the synthesis of 3-aryl piperidines through a three-step sequence starting from pyridine. The key step is a rhodium-catalyzed asymmetric reductive Heck reaction that forges the C3-aryl bond with high fidelity.
Caption: Workflow for Route A: Rh-Catalyzed Asymmetric Synthesis.
Experimental Protocols
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate. [3] To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, phenyl chloroformate (20 mmol) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, and then dried over sodium sulfate. After filtration, the solvent is removed by evaporation. The crude product is purified by silica gel chromatography (acetone/hexane gradient) and recrystallized from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white solid (72% yield).[3]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction. [3] In a vial under an argon atmosphere, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are placed. Toluene (0.25 mL), 2-methyltetrahydrofuran (0.25 mL), and water (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 2.0 equiv). The mixture is stirred at 70 °C for 10 minutes. The arylboronic acid (3.0 equiv) and the dihydropyridine (1.0 equiv) are then added, and the reaction is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled, diluted with diethyl ether, and passed through a plug of silica gel. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to afford the 3-substituted tetrahydropyridine.[3]
Step 3: Reduction and Deprotection. [1] The 3-substituted tetrahydropyridine is subjected to hydrogenation using palladium on carbon as the catalyst. Following the reduction, carbamate deprotection is performed using aqueous potassium hydroxide in methanol to yield the final 3-substituted piperidine.[1]
Route B: Diastereoselective Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of appropriately substituted pyridine precursors is a classical and direct approach to access substituted piperidines. This method often exhibits high diastereoselectivity, particularly with 2,6-disubstituted pyridines, leading predominantly to the cis-isomer.
Caption: Workflow for Route B: Diastereoselective Hydrogenation.
Experimental Protocols
General Procedure for Metal-Free Borane-Catalyzed Hydrogenation of 2,6-Diarylpyridines. In a glovebox, the 2,6-disubstituted pyridine (0.25 mmol), an alkene catalyst precursor (e.g., 1-octene, 10 mol%), and HB(C₆F₅)₂ (10 mol%) are dissolved in toluene (2.0 mL) in a vial. The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar of H₂. The reaction is stirred at 100 °C for 20 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The conversion and diastereomeric ratio of the crude product are determined by ¹H NMR analysis. The product is then purified by flash column chromatography on silica gel. For a range of 2,6-diarylpyridines, this method yields the corresponding cis-piperidines in 97-99% yield with a diastereomeric ratio of >99:1.
Route C: Diastereoselective Intramolecular Aza-Michael Reaction
This strategy constructs the piperidine ring from an acyclic precursor via an intramolecular aza-Michael addition. This organocatalyzed approach allows for the enantioselective synthesis of polysubstituted piperidines, with the potential for high diastereocontrol in the formation of the heterocyclic ring.
Caption: Workflow for Route C: Intramolecular Aza-Michael Reaction.
Experimental Protocols
General Procedure for the Organocatalytic Enantioselective Intramolecular Aza-Michael Reaction. [4] To a solution of the acyclic bis-enone precursor (0.1 mmol) in toluene (1.0 mL) at room temperature are added the chiral amine catalyst (e.g., 9-amino-9-deoxy-epi-hydroquinine, 20 mol%) and trifluoroacetic acid (TFA, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-72 hours). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding enantiomerically enriched substituted piperidine. This method has been shown to produce a range of 2,5- and 2,6-disubstituted piperidines in good yields (60-95%) with moderate to good diastereoselectivity and high enantioselectivity.[4]
References
A Tale of Two Rings: Unveiling the Biological Activities of Piperidine and Piperazine Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals. Their prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design. This guide provides an objective, data-driven comparison of these two essential building blocks, offering critical insights for the strategic selection and optimization of these crucial heterocyclic moieties in drug discovery.
Physicochemical Properties: A Foundation of Function
The subtle structural distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) gives rise to significant differences in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Piperidine is generally more basic and more lipophilic than piperazine.[1][2] The higher basicity of piperidine can lead to stronger ionic interactions with biological targets but may also result in higher clearance and potential for off-target effects.[2] Piperazine, with its two nitrogen atoms, possesses two distinct pKa values, allowing for finer tuning of its ionization state at physiological pH. This can be leveraged to modulate solubility and target engagement.[1] The inherent polarity of the piperazine ring generally leads to higher aqueous solubility and can facilitate renal clearance.[1]
| Property | Piperidine | Piperazine | Key Implications in Drug Design |
| pKa | ~11.22[2] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[2] | Piperidine's higher basicity can enhance ionic interactions but may impact cell permeability. Piperazine's dual pKa allows for modulation of ionization at physiological pH, affecting solubility and target binding.[1] |
| Calculated logP (cLogP) | ~0.84 (parent)[2] | ~-1.1 (parent)[2] | The greater lipophilicity of piperidine can improve membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility.[1][2] |
| Aqueous Solubility | Miscible[2] | Freely Soluble[2] | The higher polarity of piperazine generally confers greater aqueous solubility.[1] |
| Metabolic Stability | Can be more stable depending on substitution patterns.[2] | Can be a site of metabolic liability due to two nitrogen atoms.[1][2] | Piperidine may be preferred when metabolic stability is a primary concern.[2] |
| Permeability (Caco-2) | Permeability is substituent-dependent.[2] | Can act as permeation enhancers.[2] | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[2] |
Comparative Biological Activities: A Look at the Data
The choice between a piperidine and a piperazine scaffold is a strategic one, guided by the specific therapeutic target and the desired pharmacological effect.[1] Both scaffolds are integral to a wide range of biologically active compounds, including anticancer, antipsychotic, and antimicrobial agents.[2][3][4][5][6]
Anticancer Activity
Both piperidine and piperazine moieties are found in numerous anticancer drugs.[3][6] Piperazine is a particularly "privileged structure" in the design of kinase inhibitors, often serving as a linker or a solubilizing group to engage with the ATP-binding pocket of kinases.[1]
| Derivative Type | Compound Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Piperidine | DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 (Breast) | 1.2 ± 0.12 | [3] | ||
| Compound 17a | PC3 (Prostate) | 0.81 | [3] | |
| MGC803 (Gastric) | 1.09 | [3] | ||
| MCF-7 (Breast) | 1.30 | [3] | ||
| Piperazine | Arylpiperazine Derivative | A549 (Lung) | 2.5 | [6] |
| HCT116 (Colon) | 3.1 | [6] | ||
| MCF-7 (Breast) | 4.2 | [6] |
Antipsychotic Activity
Piperidine and piperazine derivatives are central to the development of antipsychotic drugs, primarily acting on dopamine and serotonin receptors.[4][7] The choice of the core scaffold can significantly influence receptor binding affinity and selectivity.
| Derivative Type | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Piperidine | Sigma-1 Receptor (σ1R) | 3.64 (Compound 5) | [8] |
| Piperazine | Sigma-1 Receptor (σ1R) | 1531 (Compound 4) | [8] |
| Piperazine | 5-HT1A Receptor | 1.28 (Compound 6a) | [9] |
A study comparing structurally similar piperidine and piperazine derivatives revealed that the piperidine-containing compound (Compound 5) had a significantly higher affinity for the sigma-1 receptor than its piperazine counterpart (Compound 4).[8]
Antimicrobial and Antifungal Activity
Derivatives of both scaffolds have demonstrated promising antimicrobial and antifungal properties.[10]
| Derivative Type | Organism | Activity (MIC, µg/mL) | Reference |
| Piperidine | S. aureus | 125 (Thiosemicarbazone derivative) | [11] |
| E. coli | 250 (Thiosemicarbazone derivative) | [11] | |
| C. albicans | 250 (Thiosemicarbazone derivative) | [11] | |
| Piperazine | S. aureus | Not specified, but showed significant activity | [10] |
| E. coli | Not specified, but showed significant activity | [10] | |
| C. albicans | Not specified, but showed significant activity | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of piperidine and piperazine derivatives are often mediated through their interaction with specific signaling pathways. For instance, in cancer, these compounds can modulate pathways controlling cell proliferation and survival, such as the PI3K/Akt pathway.[6]
Caption: PI3K/Akt signaling pathway often targeted by anticancer derivatives.
The evaluation of the biological activity of these compounds typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: General workflow for evaluating bioactive compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test piperidine or piperazine derivatives and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.[11]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[11]
-
Incubation: The plates are incubated for an additional 3-4 hours at 37°C, during which viable cells with active metabolism convert the MTT into a purple formazan product.[6]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
Methodology:
-
Compound Preparation: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension. Positive (microorganism in broth, no compound) and negative (broth only) controls are included.[6]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[2] Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[1][2] This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Purity Analysis of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is paramount for the integrity and reproducibility of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity. The presence of the tert-butoxycarbonyl (Boc) protecting group provides sufficient UV absorbance for detection without the need for derivatization, which is often required for simple piperidine rings.[1]
Proposed HPLC Method Parameters
A C18 stationary phase is ideal for retaining the analyte, while a mobile phase gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier ensures sharp peak shapes and efficient separation from potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier improves peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of the main compound and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm | The carbonyl group of the Boc protecting group allows for UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable in specific contexts.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and thermally stable compounds. | Not suitable for thermally labile compounds; the Boc group may degrade at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurities. | Lower sensitivity compared to HPLC; may not detect trace impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification. | More complex and expensive instrumentation; quantitative accuracy may be lower than HPLC-UV without appropriate standards. |
Potential Impurities
Understanding the potential impurities is crucial for developing a specific and accurate analytical method. Based on common synthetic routes for piperidine derivatives and cyanomethylation, potential impurities in this compound may include:
-
Starting Materials: Unreacted piperidine precursors.
-
Deprotected Compound: 3-(Cyanomethyl)piperidine resulting from the cleavage of the Boc group.
-
Hydrolysis Products: The cyanomethyl group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.[2][3][4]
-
By-products of Cyanomethylation: Depending on the specific reagents used, various side products from the cyanomethylation reaction may be present.[5][6]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrochemical oxidation of 2,2,6,6-tetramethylpiperidines in acetonitrile: mechanism of N-cyanomethylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to FTIR Spectrum Analysis of Nitrile and Carbamate Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of nitrile (C≡N) and carbamate (R-OC(=O)NR'R'') functional groups. This document is intended to assist researchers, scientists, and drug development professionals in interpreting FTIR spectra, understanding experimental protocols, and evaluating the technique against other analytical methods.
Introduction to FTIR Spectroscopy in Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of functional groups. In the context of drug development and organic synthesis, FTIR is an invaluable tool for reaction monitoring, quality control, and structural elucidation.
FTIR Spectral Characteristics of Nitrile and Carbamate Groups
The nitrile and carbamate functional groups exhibit distinct and characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.
Nitrile (C≡N) Group
The most prominent feature in the FTIR spectrum of a nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically sharp and of medium to strong intensity, appearing in a relatively uncongested region of the spectrum, making it highly diagnostic.[1][2]
Key characteristics of the nitrile group in an FTIR spectrum include:
-
C≡N Stretch: A sharp, intense peak typically found in the 2260-2220 cm⁻¹ region.[1]
-
Aliphatic Nitriles: Absorb in the higher end of the range, approximately 2260-2240 cm⁻¹ .
-
Aromatic and Conjugated Nitriles: The C≡N stretching frequency is lowered due to conjugation, appearing in the range of 2240-2220 cm⁻¹ .[1]
-
Carbamate (R-OC(=O)NR'R'') Group
The carbamate group, being more complex, gives rise to several characteristic absorption bands. The most significant of these are the carbonyl (C=O) stretching vibration and the N-H and C-N stretching vibrations.
Key characteristics of the carbamate group in an FTIR spectrum include:
-
C=O Stretch: A strong, and often broad, absorption band typically located in the 1740-1680 cm⁻¹ region. The exact position is sensitive to hydrogen bonding and the substitution pattern on the nitrogen atom.
-
N-H Stretch (for primary and secondary carbamates): A medium-intensity band (or bands) in the 3400-3200 cm⁻¹ region. Primary carbamates (-NH₂) show two bands (symmetric and asymmetric stretching), while secondary carbamates (-NHR) exhibit a single band.
-
C-N Stretch: This absorption is typically found in the 1350-1200 cm⁻¹ region and can be coupled with other vibrations.
-
O-C-O Asymmetric Stretch: A strong band often observed around 1250 cm⁻¹ .
Quantitative Data Summary
The following table summarizes the characteristic FTIR absorption frequencies for nitrile and carbamate functional groups, providing a direct comparison of their spectral features.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Peak Shape | Notes |
| Nitrile | C≡N Stretch | 2260-2220 | Medium to Strong | Sharp | Position is sensitive to conjugation. |
| Aliphatic C≡N | 2260-2240 | Medium | Sharp | ||
| Aromatic/Conjugated C≡N | 2240-2220 | Medium | Sharp | Lower frequency due to resonance. | |
| Carbamate | C=O Stretch | 1740-1680 | Strong | Broad | Sensitive to hydrogen bonding and substitution. |
| N-H Stretch (1°) | ~3400 and ~3200 | Medium | Broad | Two distinct bands. | |
| N-H Stretch (2°) | ~3300 | Medium | Broad | A single band. | |
| C-N Stretch | 1350-1200 | Medium to Strong | Variable | Can be coupled with other vibrations. | |
| O-C-O Asymmetric Stretch | ~1250 | Strong | Broad |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation.
Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample (liquid or solid)
-
Spatula (for solid samples)
-
Pipette or dropper (for liquid samples)
-
Solvent for cleaning the ATR crystal (e.g., isopropanol, ethanol)
-
Lint-free laboratory wipes
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are properly installed and powered on.
-
Allow the instrument to stabilize according to the manufacturer's instructions.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Analysis (Liquids):
-
Using a clean pipette or dropper, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Initiate the sample scan to acquire the FTIR spectrum.
-
-
Sample Analysis (Solids):
-
Place a small amount of the solid sample onto the ATR crystal.
-
Use the ATR pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Initiate the sample scan to acquire the FTIR spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or normalization.
-
Identify and label the characteristic absorption peaks corresponding to the nitrile or carbamate functional groups.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
-
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Caption: Logical relationship of nitrile and carbamate functional groups to their key FTIR spectral features.
Comparison with Other Analytical Techniques
While FTIR is a rapid and powerful tool for functional group identification, a comprehensive analysis often involves complementary techniques. The choice of technique depends on the specific analytical goal, whether it is qualitative identification, quantitative analysis, or detailed structural elucidation.
| Technique | Principle | Information Provided | Advantages for Nitrile/Carbamate Analysis | Limitations for Nitrile/Carbamate Analysis |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Functional group identification, qualitative analysis, reaction monitoring | Fast, non-destructive, minimal sample preparation, highly sensitive to the C≡N and C=O groups. | Not ideal for complex mixture analysis without separation; quantification can be less precise than HPLC.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity of atoms, stereochemistry | Provides unambiguous structural information, including the position of the nitrile or carbamate group within the molecule.[1][5] | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.[5] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular weight confirmation, can identify components in a mixture when coupled with a separation technique (e.g., GC-MS, LC-MS).[6] | Does not directly identify functional groups; isomerization can be a challenge without fragmentation analysis.[6] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase | Separation of components in a mixture, quantification | Excellent for separating complex mixtures and providing accurate quantification of nitrile- and carbamate-containing compounds.[3][7][8] | Does not provide structural information on its own; requires reference standards for identification and quantification.[3][8] |
Supporting Experimental Data Insights
-
FTIR vs. NMR for Nitriles: A comparative spectroscopic analysis of substituted benzonitriles demonstrates that while FTIR readily confirms the presence of the nitrile group through its characteristic sharp peak around 2230 cm⁻¹, ¹H and ¹³C NMR are essential for determining the precise substitution pattern on the aromatic ring.[1]
-
FTIR vs. HPLC for Carbamates: In pharmaceutical analysis, HPLC is the gold standard for the quantitative analysis of carbamate-containing drugs in formulations due to its superior separation capabilities and precision.[7][9] However, FTIR can be a valuable "green" analytical technique for rapid, at-line monitoring of the active pharmaceutical ingredient (API) during manufacturing, offering advantages in terms of speed, cost, and solvent consumption.[7][9]
-
FTIR vs. Mass Spectrometry: For the analysis of carbamate pesticide residues, LC-MS/MS is a highly sensitive and specific method for both quantification and confirmation.[10] While FTIR could be used for initial screening, it lacks the sensitivity and specificity for trace-level analysis in complex matrices.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of nitrile and carbamate functional groups. The distinct and intense absorption bands of the C≡N stretch in nitriles and the C=O stretch in carbamates provide clear diagnostic markers. While FTIR excels in qualitative analysis and reaction monitoring, a comprehensive characterization, particularly for quantitative purposes and in complex matrices, often necessitates the use of complementary techniques such as NMR, Mass Spectrometry, and HPLC. The choice of analytical method should be guided by the specific requirements of the research, balancing the need for detailed structural information, quantitative accuracy, and analytical throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Compare FTIR vs HPLC: Solvent Separation Efficiency [eureka.patsnap.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA [hidenanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination in Chiral Piperidine Synthesis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral piperidine derivatives. The stereochemistry of these vital heterocyclic compounds is critical, profoundly influencing their pharmacological and toxicological profiles. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drug candidates. This guide offers an objective comparison of the predominant analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The primary methods for determining the enantiomeric excess of chiral piperidines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, each with distinct advantages and limitations.[1][2][3]
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), protein-based, Pirkle-type, cyclodextrin-based CSPs.[1][4] | High resolution, broad applicability, well-established, suitable for preparative scale separation.[1] | Can have longer analysis times and requires specific method development for each analyte.[1] |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin).[5] | High resolution, short analysis times, requires very small sample sizes.[3] | Limited to volatile and thermally stable compounds; derivatization is often necessary.[3] |
| Chiral NMR | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Chiral Solvating Agents (CSAs) like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or Chiral Lanthanide Shift Reagents (LSRs).[1][6] | Rapid analysis, no physical separation required, provides structural information.[1] | Lower sensitivity and accuracy for minor enantiomers compared to chromatography, requires a chiral auxiliary, and can suffer from signal overlap.[1][7] |
Quantitative Data from Experimental Studies
The selection of an appropriate method is often guided by previous applications. The following table summarizes quantitative data from various studies on chiral piperidine analysis.
| Analyte / Derivative | Method | Chiral Stationary Phase (CSP) / Reagent | Mobile Phase / Solvent | Key Finding(s) |
| (R)-piperidin-3-amine (derivatized with PTSC) | HPLC | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | Resolution between enantiomers was greater than 4.0.[8] |
| Fenpropidin | UPLC-MS/MS | Lux cellulose-3 | Not specified | Baseline separation of enantiomers was achieved. S-(-)-fenpropidin eluted before R-(+)-fenpropidin.[9] |
| 2-Aryl-4-ethoxy-substituted piperidine | HPLC | Not specified | Not specified | Enantiomeric excess of 96% was determined.[10] |
| 2,4-disubstituted piperidines | SFC or HPLC | Chiral support (not specified) | Not specified | Used to determine enantiomeric excess during kinetic resolution studies.[11] |
| 3-Methylpiperidine | HPLC/GC | Polysaccharide-based CSPs | Hexane/alcohol for normal phase | Derivatization is often necessary to introduce a UV-active group for HPLC.[2] |
Detailed Experimental Protocols
Accurate and reproducible results hinge on meticulous experimental execution. The following are generalized yet detailed protocols that can serve as a starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantiomeric separation.[2] For piperidine derivatives that lack a UV chromophore, a pre-column derivatization step is often required.[8]
Protocol: Pre-column Derivatization for Piperidin-3-amine [8]
-
Derivatization : React the piperidine sample (e.g., (R)-piperidin-3-amine) with a derivatizing agent such as para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.
-
Sample Preparation : Dissolve the resulting derivative in the mobile phase to an appropriate concentration.
-
Chromatographic Conditions :
-
Column : Chiralpak AD-H (or other suitable polysaccharide-based CSP).[8]
-
Mobile Phase : A common mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol. For basic compounds, an amine additive like 0.1% diethylamine (DEA) is used to improve peak shape.[2][8]
-
Detection : UV detection at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivative).[8]
-
-
Quantification : Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 .[1]
Chiral Gas Chromatography (GC)
For volatile and thermally stable piperidine derivatives, chiral GC offers high resolution and rapid analysis.[1] Derivatization may be necessary to increase volatility.[2]
Protocol: General Method for a Derivatized Piperidine
-
Derivatization (if needed) : To improve volatility and chromatographic behavior, react the piperidine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride).
-
Sample Preparation : Dissolve the analyte (derivatized or underivatized) in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Chromatographic Conditions :
-
Column : A cyclodextrin-based chiral stationary phase, such as a derivative of β-cyclodextrin.[12]
-
Carrier Gas : Hydrogen or Helium.[2]
-
Temperature Program : An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation and elution of the analytes.
-
Injector and Detector Temperature : Set to ensure complete vaporization of the sample without degradation.
-
Detection : Flame Ionization Detector (FID) is commonly used.
-
-
Quantification : The enantiomeric excess is calculated from the peak areas of the two enantiomers, similar to the HPLC method.
Chiral NMR Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) provides a rapid method for ee determination without requiring chromatographic separation.[1]
Protocol: Using a Chiral Solvating Agent (CSA) [1]
-
Sample Preparation : Dissolve a precise amount of the chiral piperidine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum : Run a standard ¹H NMR spectrum of the sample alone.
-
Addition of CSA : Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. The interaction between the enantiomers and the CSA forms transient diastereomeric complexes, which should result in the splitting of at least one proton signal into two distinct peaks corresponding to each enantiomer.[1][7]
-
Quantification : The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Visualized Workflows and Decision Guides
To further clarify the process, the following diagrams illustrate a typical workflow for ee determination and a decision-making guide for method selection.
Caption: General workflow for determining the enantiomeric excess of a chiral piperidine.
Caption: Decision tree for selecting an ee determination method based on analytical goals.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Comparison of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate with other building blocks
An Objective Comparison of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate and its Analogs in Synthetic Applications
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation make it a privileged structure in medicinal chemistry. The strategic introduction of functional groups onto the piperidine ring is a critical step in modulating the pharmacological properties of a molecule. This guide provides a comprehensive comparison of three key N-Boc protected 3-substituted piperidine building blocks: This compound , Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate , and Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate .
This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of these building blocks' performance, supported by physicochemical data and detailed experimental protocols. We will explore their synthetic utility through the lens of a common application: the synthesis of Janus kinase (JAK) inhibitors, exemplified by Tofacitinib.
Physicochemical Properties of Piperidine Building Blocks
The choice of a building block is often guided by its intrinsic physicochemical properties, which can influence its reactivity, solubility, and handling characteristics. The following table summarizes key properties of the three piperidine derivatives.
| Property | This compound | Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate[1] | Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate[2] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₁₁H₂₂N₂O₂ | C₁₁H₂₁NO₃ |
| Molecular Weight | 210.27 g/mol [3] | 214.30 g/mol [1] | 215.29 g/mol [2] |
| Exact Mass | 210.1368 g/mol [3] | 214.1681 g/mol [1] | 215.1521 g/mol [2] |
| LogP (Predicted) | 1.3[3] | 0.9[1] | 1.2[2] |
| pKa (Predicted) | -3.42 ± 0.40 (amine) | 10.35 ± 0.20 (amine) | Not available |
| Physical Form | Powder[3] | Liquid or low melting solid | Powder or solid |
| Solubility | Soluble in Methanol | Immiscible with water | Slightly soluble in water |
Comparative Performance in a Synthetic Application: Synthesis of a JAK Inhibitor Precursor
To provide a practical comparison of these building blocks, we will consider their application in the synthesis of a key intermediate for Janus kinase (JAK) inhibitors, such as Tofacitinib. The core of Tofacitinib contains a 3-amino-4-methylpiperidine moiety. For the purpose of this comparison, we will focus on the synthesis of a simplified 3-aminopiperidine precursor, which is a common step in the synthesis of many JAK inhibitors.[4][5]
The following workflow illustrates the synthetic pathways from each building block to a common intermediate, N-Boc-3-aminopiperidine.
Caption: Synthetic routes from the three building blocks to a common aminopiperidine intermediate.
Hypothetical Performance Comparison
The following table provides a hypothetical comparison of the performance of each building block in the synthesis of the N-Boc-3-aminopiperidine intermediate. The values are estimated based on typical reaction efficiencies and the number of synthetic steps involved.
| Parameter | This compound | Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate |
| Number of Steps | 1 | 0 (Directly usable) | 3 |
| Estimated Overall Yield | 85-95% | 100% (Starting material) | 70-85% |
| Key Advantages | - Versatile nitrile group can be converted to other functionalities.- Relatively straightforward reduction to the amine. | - Direct use in subsequent reactions requiring a primary amine.- Shortest synthetic route. | - Alcohol can be converted to various leaving groups for nucleophilic substitution. |
| Potential Challenges | - Reduction conditions may require high pressure and/or specialized catalysts.- Potential for over-reduction or side reactions. | - The primary amine may require protection/deprotection in subsequent steps if other functional groups are present. | - Multi-step conversion to the amine increases complexity and reduces overall yield.- Use of azides requires careful handling. |
Experimental Protocols
Detailed experimental protocols for the synthesis of each building block and their conversion to the common aminopiperidine intermediate are provided below.
Synthesis of Building Blocks
Caption: General synthetic pathways for the three piperidine building blocks.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from the corresponding carboxamide.
-
Materials: Tert-butyl 3-carbamoylpiperidine-1-carboxylate, triethylamine (Et₃N), trifluoroacetic anhydride (TFAA), dichloromethane (DCM), water, saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add trifluoroacetic anhydride (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Synthesis of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
This protocol describes the reduction of the corresponding nitrile.
-
Materials: this compound, Raney Nickel (or other suitable catalyst), hydrogen gas (H₂), methanol (MeOH).
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the product.
-
Protocol 3: Synthesis of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
This protocol describes the reduction of the corresponding carboxylic acid.
-
Materials: 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, borane tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), water, ethyl acetate.
-
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add borane tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Conversion to N-Boc-3-aminopiperidine
The following diagram illustrates the decision-making process for selecting a building block based on the desired synthetic outcome.
Caption: Decision tree for selecting a suitable 3-substituted piperidine building block.
Conclusion
The selection of an appropriate 3-substituted piperidine building block is a critical decision in the design and execution of a synthetic route.
-
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate offers the most direct and efficient route when a primary amine at the 3-position is the desired functionality.
-
This compound provides a versatile and efficient alternative, requiring a single, high-yielding reduction step to access the corresponding amine. The nitrile group also offers the potential for transformation into other functional groups.
-
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block when a multi-step functional group interconversion is acceptable or when other nucleophiles besides azide are to be introduced.
Ultimately, the choice will depend on a variety of factors including the availability and cost of the starting materials, the specific requirements of the overall synthetic strategy, and the desired efficiency of the reaction sequence. This guide provides the necessary data and protocols to enable an informed decision for the selection of the optimal building block for your research and development needs.
References
- 1. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.unl.pt [research.unl.pt]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Information
This compound and its analogs are associated with several hazards. Understanding these is the first step in safe handling and disposal.
Hazard Classification:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1][2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal preparation, the following personal protective equipment must be worn:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant, impervious gloves.[1][4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: Impervious clothing, a chemical-resistant apron, and boots to prevent skin contact.[4]
-
Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] The following steps outline the process for preparing the chemical waste for collection.
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable waste container for this compound waste. The label should include the chemical name, CAS number (if available), and relevant hazard symbols.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office or the licensed disposal company.
2. Handling and Containment:
- All handling of the chemical for disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
- For solid waste, carefully sweep up the material, avoiding dust formation, and place it into the designated waste container.[1]
- For solutions, absorb the liquid with an inert material such as vermiculite or sand, and then transfer the absorbed material to the waste container.[6]
- Ensure the waste container is kept tightly closed when not in use.[4][6]
3. Storage Pending Disposal:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]
- The storage area should be clearly marked as a hazardous waste storage area.
4. Arranging for Professional Disposal:
- Contact your institution's EHS office or a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[1]
- Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
5. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., alcohol) and cleaning agents.
- Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
In case of a spill, evacuate the area, ensure adequate ventilation, and wear full PPE.[1] Contain the spill and clean it up using an absorbent material, then place the contaminated material in a sealed container for disposal.[1][3]
-
Always consult your institution's specific waste disposal guidelines and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate. Given the presence of both a piperidine ring and a cyanomethyl group, this compound requires careful handling to mitigate potential hazards. The following procedures are based on established safety protocols for related chemical structures and are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[1][2][3] Gloves should be inspected for any signs of degradation before use and changed frequently.[1] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental skin contact.[1][3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Handling and Storage
Strict adherence to proper handling and storage procedures is essential for the safety of laboratory personnel and to maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin and eyes, and to avoid inhaling any dust or vapors.[4][6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[8]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[4][6] Use non-sparking tools and explosion-proof equipment where necessary.[6]
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.[4][8]
-
Location: Keep the container in a cool, dry, and well-ventilated place.[4][8] Designate a specific storage area for this compound away from incompatible materials.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8] Be aware that cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and to comply with regulations.
-
Waste Categorization: All waste containing this compound must be treated as hazardous waste.[2]
-
Waste Containers: Use separate, clearly labeled, and dedicated containers for solid and liquid waste.[2]
-
Solid Waste: Includes contaminated gloves, weighing papers, and other disposable materials.[2]
-
Liquid Waste: Includes any solutions or reaction mixtures containing the compound.
-
-
Disposal Procedure: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of down the drain.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



